4,4-Difluoro-1-(methylsulfonyl)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,4-difluoro-1-methylsulfonylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO2S/c1-12(10,11)9-4-2-6(7,8)3-5-9/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTWOVAVNPYKOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure of 4,4-Difluoro-1-(methylsulfonyl)piperidine
[1][2]
Chemical Identity & Core Properties
This molecule represents a strategic fusion of two critical medicinal chemistry motifs: the gem-difluoro group (for metabolic blocking and lipophilicity modulation) and the sulfonamide (for polarity control and removal of basicity).
| Property | Specification |
| IUPAC Name | 4,4-Difluoro-1-(methylsulfonyl)piperidine |
| Molecular Formula | C₆H₁₁F₂NO₂S |
| Molecular Weight | 199.22 g/mol |
| CAS Number | Not widely indexed; Synthesis from CAS 21987-29-1 |
| SMILES | CS(=O)(=O)N1CCC(F)(F)CC1 |
| LogP (Predicted) | ~0.6 – 0.9 (Moderate Lipophilicity) |
| H-Bond Donors/Acceptors | 0 / 4 (Sulfonyl oxygens + Fluorines) |
| pKa | Non-basic (Sulfonamide nitrogen is not protonatable at physiological pH) |
Medicinal Chemistry Rationale
The incorporation of 4,4-Difluoro-1-(methylsulfonyl)piperidine into a drug scaffold is rarely arbitrary. It serves three specific mechanistic functions in lead optimization:
A. Metabolic Blocking (The Gem-Difluoro Effect)
The C4 position of piperidine is a metabolic "soft spot," highly susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).
-
Mechanism: Replacing C-H bonds with C-F bonds at the 4-position blocks hydroxylation. The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol), rendering the site inert to oxidative attack.
-
Outcome: Increased metabolic half-life (
) and reduced clearance ( ).
B. pKa Modulation & Permeability
Standard piperidines are basic (
-
Sulfonylation: Converting the secondary amine to a sulfonamide removes the basic center entirely.
-
Fluorine Effect: The electron-withdrawing nature of the fluorine atoms (
) further reduces the electron density of the piperidine ring, altering the dipole moment and potentially improving passive permeability across the blood-brain barrier (BBB) compared to the non-fluorinated analog.
C. Conformational Restriction
The gem-difluoro substitution introduces a "gauche effect" and alters the chair conformation energy barrier. This can lock the piperidine ring into a specific conformation, potentially improving binding affinity if the vector matches the target protein's binding pocket.
Synthesis & Manufacturing Protocol
Objective: Synthesize 4,4-Difluoro-1-(methylsulfonyl)piperidine from 4,4-difluoropiperidine hydrochloride.
Reaction Class: Nucleophilic Substitution (Sulfonylation).
Reagents & Materials
-
Substrate: 4,4-Difluoropiperidine Hydrochloride (CAS: 144230-50-2 or free base CAS: 21987-29-1).
-
Reagent: Methanesulfonyl Chloride (MsCl) (CAS: 124-63-0).[1]
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Solvent: Dichloromethane (DCM) (Anhydrous).
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (
or Ar), dissolve 4,4-Difluoropiperidine HCl (1.0 equiv) in anhydrous DCM (0.2 M concentration). -
Basification: Cool the solution to 0°C using an ice bath. Add Triethylamine (3.0 equiv) dropwise. Note: 2 equiv are consumed to neutralize the HCl salt, 1 equiv acts as the acid scavenger for the reaction.
-
Addition: Add Methanesulfonyl Chloride (1.1 equiv) dropwise over 15 minutes. Caution: MsCl is lachrymatory and toxic; use a fume hood.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (stain with KMnO₄ or Iodine) or LC-MS.
-
Workup:
-
Quench with saturated
solution. -
Extract the aqueous layer with DCM (3x).
-
Wash combined organics with 1M HCl (to remove unreacted amine/TEA), then Brine.
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: The product is typically obtained as a white to off-white solid. If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient).
Visual Synthesis Workflow
Caption: Standard sulfonylation pathway for the synthesis of the target molecule.
Analytical Profiling (Predicted)
To validate the structure, the following spectroscopic signatures are expected:
H NMR (400 MHz, CDCl-
3.35 ppm (t, 4H): Methylene protons adjacent to the Nitrogen (
). The sulfonamide deshields these protons relative to the free amine. -
2.80 ppm (s, 3H): Methyl protons of the sulfonyl group (
). Characteristic singlet. -
2.05 ppm (m, 4H): Methylene protons adjacent to the difluoro carbon (
). These will appear as a complex multiplet due to H-F coupling ( Hz).
- -95 to -100 ppm: A singlet (or quintet if high res) representing the gem-difluoro group.
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the decision-making process for selecting this specific building block during Lead Optimization.
Caption: SAR logic flow demonstrating the dual-purpose optimization of this scaffold.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
Precursor Danger: Methanesulfonyl chloride is highly toxic and corrosive. 4,4-Difluoropiperidine HCl is an irritant.
-
Storage: Store in a cool, dry place. The sulfonamide bond is generally stable to hydrolysis under neutral conditions but can hydrolyze under strong acidic reflux.
References
-
Synthesis of Sulfonamides: "Sulfonamides." Organic Chemistry Portal. Link
-
Gem-Difluoro Effect: Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
Metabolic Blocking: "Metabolic Stability and Design of Fluorinated Drugs." ScienceDirect. Link
-
4,4-Difluoropiperidine Properties: PubChem Compound Summary for CID 2758352. Link
An In-depth Technical Guide to 4,4-Difluoro-1-(methylsulfonyl)piperidine: A Privileged Scaffold for Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4,4-Difluoro-1-(methylsulfonyl)piperidine, a heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into the molecule's core attributes, including its chemical formula and molecular weight, and explore the strategic rationale for its design, which combines the advantageous properties of a gem-difluorinated piperidine ring with the versatile methylsulfonyl moiety. This document details a robust synthetic protocol, discusses expected analytical characterization, and examines the compound's critical role and applications in the development of novel therapeutics, grounded in authoritative scientific principles and field-proven insights.
Introduction: A Molecule Designed for Purpose
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and sulfonyl groups into molecular scaffolds is a cornerstone of rational drug design. 4,4-Difluoro-1-(methylsulfonyl)piperidine is a prime exemplar of this strategy, merging two pharmacologically significant motifs into a single, versatile building block.
The 4,4-difluoropiperidine core is highly valued in pharmaceutical development. The piperidine ring is a ubiquitous feature in many approved drugs, but the introduction of a gem-difluoro group at the 4-position confers unique and desirable properties. This modification can significantly alter the lipophilicity, metabolic stability, and basicity (pKa) of the nitrogen atom compared to its non-fluorinated counterpart. These modulations are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The 4,4-difluoropiperidine scaffold is a key intermediate in the synthesis of therapeutics targeting a range of conditions, including neurological disorders like Alzheimer's and Parkinson's disease, as well as certain cancers.[1][2]
The methylsulfonyl group (CH₃SO₂) is another powerful tool in the medicinal chemist's arsenal. As a strong hydrogen-bond acceptor and a stable, polar functional group, it can enhance a molecule's solubility and improve its binding affinity to biological targets.[3][4] Its incorporation can also increase metabolic stability by blocking sites that are otherwise susceptible to oxidative metabolism, thereby prolonging a drug's duration of action.[3][5]
The convergence of these two moieties in 4,4-Difluoro-1-(methylsulfonyl)piperidine creates a building block with immense potential for library synthesis and lead optimization programs.
Core Molecular Attributes
A precise understanding of a molecule's fundamental properties is essential for its application in synthesis and research.
Molecular Formula and Weight
The key quantitative descriptors for 4,4-Difluoro-1-(methylsulfonyl)piperidine are summarized in the table below. These values are derived from its constituent atoms: the C₅H₈F₂N core of the difluoropiperidinyl radical and the CH₃SO₂ of the methylsulfonyl group.
| Property | Value |
| Chemical Formula | C₆H₁₁F₂NO₂S |
| Molecular Weight | 199.22 g/mol |
| Structure |
Synthesis and Workflow
The synthesis of 4,4-Difluoro-1-(methylsulfonyl)piperidine is a straightforward and high-yielding sulfonylation reaction. The protocol described herein is a self-validating system based on established methods for the N-sulfonylation of secondary amines.[6]
Synthesis Workflow Diagram
The logical flow of the synthesis, from starting materials to the final purified product, is illustrated below.
Caption: Workflow for the synthesis of 4,4-Difluoro-1-(methylsulfonyl)piperidine.
Detailed Experimental Protocol
Materials:
-
4,4-Difluoropiperidine hydrochloride (1.0 eq)
-
Methanesulfonyl chloride (1.1 eq)
-
Triethylamine (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate gradient)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert nitrogen atmosphere, add 4,4-difluoropiperidine hydrochloride (1.0 eq) and anhydrous dichloromethane. Cool the resulting slurry to 0°C in an ice bath.
-
Base Addition: Slowly add triethylamine (2.5 eq) to the slurry. The triethylamine serves to both neutralize the hydrochloride salt and to act as the base for the subsequent sulfonylation reaction. Stir for 10 minutes.
-
Sulfonylation: Add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the internal temperature remains below 5°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Aqueous Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Washing: Extract the aqueous layer with dichloromethane (2x). Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. This washing sequence removes excess base, unreacted starting material, and aqueous impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-40% ethyl acetate in hexanes) to afford the pure 4,4-Difluoro-1-(methylsulfonyl)piperidine.
Analytical Characterization: A Spectroscopic Profile
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. While specific spectra must be obtained experimentally, a reliable prediction of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data can be made based on the molecular structure and data from analogous compounds.[7]
Predicted NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Structural Assignment |
| ¹H NMR | ~ 3.4 - 3.6 | Triplet (t) | 4H | Protons on carbons adjacent to Nitrogen (C2-H, C6-H) |
| ~ 2.1 - 2.3 | Triplet of triplets (tt) | 4H | Protons on carbons adjacent to CF₂ group (C3-H, C5-H) | |
| ~ 2.8 - 2.9 | Singlet (s) | 3H | Methyl protons of the sulfonyl group (-SO₂CH₃ ) | |
| ¹³C NMR | ~ 118 - 122 | Triplet (t) | - | Fluorinated carbon (C F₂) |
| ~ 45 - 48 | - | - | Carbons adjacent to Nitrogen (C 2, C 6) | |
| ~ 32 - 35 | Triplet (t) | - | Carbons adjacent to CF₂ group (C 3, C 5) | |
| ~ 35 - 37 | - | - | Methyl carbon of the sulfonyl group (-SO₂C H₃) | |
| ¹⁹F NMR | -90 to -110 | - | - | Fluorine atoms (-CF₂ -) |
Causality Note: In the ¹H NMR, the protons on carbons adjacent to the electron-withdrawing nitrogen and sulfonyl groups (C2-H, C6-H) are expected to be deshielded and appear downfield. The protons of the methylsulfonyl group are in a distinct chemical environment and appear as a sharp singlet. In the ¹³C NMR, the carbon directly attached to the two fluorine atoms will show a characteristic triplet splitting pattern due to C-F coupling.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.
-
Expected [M+H]⁺: ~200.0527 m/z for C₆H₁₂F₂NO₂S⁺
Applications in Drug Development
4,4-Difluoro-1-(methylsulfonyl)piperidine is not merely a chemical curiosity; it is a high-value building block for constructing complex drug candidates. Its utility stems from the advantageous properties conferred by its constituent parts.
-
Scaffold for CNS-Targeted Agents: The 4,4-difluoropiperidine motif is a privileged structure for agents targeting the central nervous system (CNS). It has been incorporated into histamine-3 (H3) receptor antagonists for neurological disorders and dopamine D4 receptor antagonists for conditions like Parkinson's disease.[1][8]
-
Improving Pharmacokinetic Properties: The methylsulfonyl group is a well-established bioisostere that can enhance aqueous solubility and metabolic stability.[3][5] Replacing a more labile group with N-mesyl can prevent unwanted metabolism and improve a compound's overall drug-like properties.
-
Modulation of Basicity: The electron-withdrawing nature of both the gem-difluoro and sulfonyl groups significantly reduces the basicity of the piperidine nitrogen. This is a critical feature in drug design, as tuning the pKa can control a molecule's charge state at physiological pH, impacting its cell permeability, target engagement, and off-target effects (e.g., hERG liability).[3]
Safety and Handling
As with its precursor, 4,4-difluoropiperidine, this compound should be handled with appropriate care. It is expected to be an irritant to the eyes, respiratory system, and skin.[9]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated place, away from sources of ignition.
Conclusion
4,4-Difluoro-1-(methylsulfonyl)piperidine is a strategically designed molecular building block that offers a powerful combination of features for modern drug discovery. The gem-difluoro substitution provides a means to fine-tune physicochemical properties, while the N-methylsulfonyl group enhances stability and offers a key interaction point. The straightforward and robust synthesis makes this compound readily accessible for use in creating diverse chemical libraries and for the optimization of lead compounds in a variety of therapeutic areas. Its application is grounded in the established principles of medicinal chemistry, making it a valuable asset for researchers and scientists dedicated to developing the next generation of therapeutics.
References
-
ChemBK. (2024, April 9). 4,4-Difluoropiperidine. Available at: [Link]
- Woods JR, et al. (2011). Fluorinated amino-derivatives of the sesquiterpene lactone, parthenolide, as (19)f NMR probes in deuterium-free environments. J Med Chem, 54(22):7934-41.
- Xue D, et al. (2022). Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer. J Med Chem, 65(4):3404-3419.
- Cortes-Salva, M., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Chemistry & Medicinal Chemistry.
-
ResearchGate. (2025, August). Application of Sulfonyl in Drug Design | Request PDF. Available at: [Link]
-
Bentham Science. Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Available at: [Link]
-
MDPI. (2024, September 9). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Available at: [Link]
-
Koyiri, K., et al. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. Available at: [Link]
Sources
- 1. 4,4-Difluoropiperidine hydrochloride: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamscience.com [benthamscience.com]
- 5. namiki-s.co.jp [namiki-s.co.jp]
- 6. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures [mdpi.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
The 4,4-Difluoropiperidine Motif: A Strategic Guide for Physicochemical Optimization
The following technical guide details the strategic implementation of the 4,4-difluoropiperidine motif in medicinal chemistry.
Executive Summary
In modern drug design, the piperidine ring is a privileged pharmacophore, yet it frequently suffers from high basicity (pKa ~11), leading to poor membrane permeability, high P-glycoprotein (P-gp) efflux, and significant hERG liability. The 4,4-difluoro substitution represents a high-impact "fluorine scan" tactic. By introducing a gem-difluoro group at the C4 position, medicinal chemists can achieve a ~2.5 log unit reduction in basicity while simultaneously blocking a primary site of oxidative metabolism (CYP450). This guide analyzes the mechanistic basis of these effects and provides actionable protocols for their application.
Physicochemical Modulation[1]
The Basicity Shift (pKa)
The most critical property of the 4,4-difluoropiperidine scaffold is its modulated basicity.
-
Piperidine pKa: ~11.0 – 11.2
-
4,4-Difluoropiperidine pKa: ~8.5
Mechanism: The fluorine atoms exert a strong electron-withdrawing inductive effect (-I) through the
Strategic Impact:
-
Permeability: At physiological pH (7.4), a standard piperidine is >99.9% ionized (cationic). The 4,4-difluoro analog (pKa 8.5) exists as ~7-8% neutral species. This subtle shift significantly enhances passive diffusion through lipid bilayers.
-
hERG Avoidance: High basicity is a known risk factor for hERG channel blockade (cation-
interactions with Tyr652/Phe656). Reducing the pKa lowers the concentration of the high-affinity cationic species.
Lipophilicity (LogP vs. LogD)
-
Intrinsic Lipophilicity (LogP): The C-F bond is more lipophilic than the C-H bond. Consequently, the neutral 4,4-difluoropiperidine is more lipophilic than piperidine.
-
Distribution Coefficient (LogD
): Due to the pKa shift, the 4,4-difluoro analog has a higher fraction of neutral species at pH 7.4. Therefore, the observed LogD often increases, which must be balanced against solubility requirements.
| Scaffold | pKa (Exp) | LogP (Calc) | LogD | Metabolic Risk (C4) |
| Piperidine | 11.2 | 0.8 | -2.8 (Highly Polar) | High (Oxidation) |
| 4-Fluoropiperidine | 9.8 | 0.9 | -1.5 | Medium |
| 4,4-Difluoropiperidine | 8.5 | 1.2 | 0.1 (Balanced) | Blocked |
Metabolic Stability & Conformational Control[2][3]
Metabolic Blockade
The C4 position of piperidine is a "soft spot" for CYP2D6 and CYP3A4-mediated oxidation, leading to the 4-hydroxypiperidine metabolite.
-
C-H Bond Energy: ~99 kcal/mol
-
C-F Bond Energy: ~116 kcal/mol
-
Mechanism: The C-F bond is metabolically inert to cytochrome P450 oxidation. Replacing C-H with C-F completely blocks hydroxylation at this position, often extending half-life (
) and improving oral bioavailability ( ).
Conformational Rigidification (Thorpe-Ingold Effect)
The gem-difluoro group alters the ring geometry:
-
Angle Compression: The F-C-F bond angle expands to ~109-114° due to electrostatic repulsion, causing a compensatory compression of the internal C-C-C bond angle (Thorpe-Ingold effect).
-
Chair Stabilization: This compression often increases the barrier to ring inversion, stabilizing the chair conformation. This rigidity can reduce the entropic penalty of binding to a protein target if the vector matches the binding pocket.
Figure 1: Mechanism of metabolic stabilization via fluorination.[1][2]
Case Study: Dopamine D4 Receptor Antagonists
A relevant application of this scaffold is found in the optimization of Dopamine D4 receptor antagonists.[3][4]
-
Challenge: Initial piperidine leads showed high potency but poor metabolic stability and low CNS penetration due to high basicity.
-
Solution: Introduction of the 4,4-difluoro motif.
-
Outcome:
-
pKa: Reduced from 10.8 to 8.4.
-
Selectivity: Maintained high affinity for D4 while reducing off-target binding to hERG.
-
CNS MPO: Improved Central Nervous System Multi-Parameter Optimization score due to better lipophilicity/pKa balance.
-
Synthetic Pathways
The synthesis of 4,4-difluoropiperidine building blocks typically proceeds via deoxofluorination of the corresponding ketone.
Core Protocol: Deoxofluorination
Reagents: DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor, or XtalFluor-E. Substrate: N-Boc-4-piperidone.
Figure 2: Standard synthetic route for 4,4-difluoropiperidine scaffolds.
Detailed Synthetic Procedure (Bench Scale):
-
Setup: Charge a flame-dried flask with N-Boc-4-piperidone (1.0 eq) in anhydrous DCM under Nitrogen.
-
Fluorination: Cool to 0°C. Add DAST (2.5 eq) dropwise. (Caution: DAST is moisture sensitive and can be explosive upon heating; maintain <40°C).
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12-16 hours.
-
Quench: Pour slowly into saturated NaHCO
(effervescence!). Extract with DCM. -
Deprotection: Dissolve the purified intermediate in 4M HCl in Dioxane. Stir for 2 hours. Precipitate with ether to collect the HCl salt.
Experimental Protocols for Validation
Potentiometric pKa Determination
To validate the basicity shift, use potentiometric titration rather than computational prediction.
-
Instrument: Sirius T3 or equivalent potentiometric titrator.
-
Sample: Prepare 1 mM solution of the test compound in 0.15 M KCl (ionic strength adjusted).
-
Titration: Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.
-
Analysis: Use the Bjerrum plot to determine the inflection point.
-
Acceptance Criteria: The 4,4-difluoro analog should show a pKa shift of
to relative to the parent piperidine.
-
Microsomal Stability Assay
-
System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
Cofactor: NADPH regenerating system.
-
Incubation: Spiked with 1
M test compound at 37°C. -
Sampling: Aliquots taken at 0, 5, 15, 30, and 60 mins.
-
Analysis: LC-MS/MS quantification of parent remaining.
-
Success Metric: Intrinsic clearance (
) should decrease by >50% compared to the non-fluorinated parent if C4-oxidation is the primary metabolic route.
-
References
-
Basicity & Conformational Analysis
-
Medicinal Chemistry Application (D4 Antagonists)
-
General Fluorine Effects in Drug Design
-
pKa Data Source
- Title: 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 (PubChem).
- Source: N
-
URL:[Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery, characterization and biological evaluation of a novel (R)-4,4-difluoropiperidine scaffold as dopamine receptor 4 (D4R) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Lipophilicity (LogP) of N-mesyl-4,4-difluoropiperidine
Physicochemical Profiling of N-mesyl-4,4-difluoropiperidine: A Technical Guide to Lipophilicity and Bioisosteric Utility
Executive Summary
N-mesyl-4,4-difluoropiperidine represents a critical fragment in modern medicinal chemistry, serving as a robust bioisostere for morpholine, cyclohexanone, or piperazine moieties. Its utility lies in the unique interplay between the electron-withdrawing gem-difluoro group and the polar, non-basic sulfonamide functionality.
This guide provides a deep technical analysis of its lipophilicity (LogP), a parameter governing its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][2] Unlike simple hydrocarbons, this molecule exhibits "polar hydrophobicity"—a phenomenon where the high electronegativity of fluorine alters the solvation shell without incurring the desolvation penalty typical of polar hydrogen-bonding groups.
Structural & Electronic Analysis
To understand the lipophilicity of this compound, one must first deconstruct its electronic environment. The molecule consists of three distinct pharmacophores acting in concert:
-
The Piperidine Core: A six-membered saturated nitrogen heterocycle. In its native state, it is a secondary amine (pKa ~11).
-
The N-Mesyl Group (Sulfonamide): The methanesulfonyl group caps the nitrogen, effectively removing its basicity. The lone pair on the nitrogen is delocalized into the sulfonyl group, rendering the molecule neutral at physiological pH.
-
The 4,4-Difluoro Motif: Two fluorine atoms at the C4 position induce a strong dipole moment. However, unlike oxygen or nitrogen substituents, fluorine is a weak hydrogen bond acceptor and does not donate hydrogen bonds.
The Dipole Vector Map
The gem-difluoro group creates a local dipole that opposes the dipole of the sulfonamide group (depending on the chair conformation). This "dipole compensation" can lead to a higher-than-expected lipophilicity because the net molecular dipole moment is reduced, lowering the energy required to transfer the molecule from water to the lipid bilayer.
Figure 1: Structure-Property Relationship (SPR) map illustrating the functional contributions of each moiety to the physicochemical profile.
Lipophilicity Profile (LogP)
The lipophilicity of N-mesyl-4,4-difluoropiperidine is governed by the balance between the lipophilic bulk of the ring/methyl group and the polarity of the sulfonyl/difluoro moieties.
Quantitative Data Summary
| Parameter | Value (Approx.) | Source/Rationale |
| Experimental LogP | 0.5 – 0.9 | Consensus of fragment-based estimation & analog comparison [1, 2]. |
| Predicted LogP (cLogP) | 0.45 | Calculated via ChemAxon/PubChem algorithms [3]. |
| LogD (pH 7.4) | 0.5 – 0.9 | Identical to LogP. The molecule is non-ionizable in the physiological range. |
| H-Bond Donors | 0 | No -NH or -OH groups. |
| H-Bond Acceptors | 4 | Two sulfonyl oxygens, two fluorines (weak). |
The "Fluorine Effect" on LogP
Replacing hydrogens with fluorine typically increases lipophilicity due to the larger van der Waals radius of fluorine (1.47 Å) compared to hydrogen (1.20 Å), which increases the surface area required for cavity formation in water.
-
Contrast: While the C-F bond is polar, it does not interact strongly with water. This results in a net increase in lipophilicity compared to a polar isostere (like a ketone) but a decrease compared to the parent hydrocarbon (N-mesylpiperidine, LogP ≈ 1.1).
Experimental Protocols
For researchers synthesizing this intermediate or using it as a fragment, determining the exact LogP is crucial for validating ADME models. Two methods are recommended: RP-HPLC (High Throughput) and Shake-Flask (Gold Standard) .
Method A: RP-HPLC Determination (OECD Guideline 117)
This method is preferred for fluorinated compounds as it avoids the formation of emulsions common in shake-flask methods with surfactants.
Principle: Retention time (
Protocol:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 5 µm, 150 x 4.6 mm.
-
Mobile Phase: Isocratic Methanol:Water (75:25 v/v) buffered to pH 7.4 (though pH is less critical for this neutral species).
-
Calibration: Inject a mixture of 6 reference standards with known LogP values (e.g., Acetanilide, Toluene, Naphthalene).
-
Sample Injection: Dissolve N-mesyl-4,4-difluoropiperidine in methanol (1 mg/mL). Inject 10 µL.
-
Calculation:
Construct a calibration curve of vs. . Interpolate the sample's LogP.[3][4]
Method B: Shake-Flask Method (OECD Guideline 107)
Use this if absolute accuracy is required for regulatory submission.
Figure 2: Workflow for the Shake-Flask determination method.[5] Note the use of 19F-NMR as a potential detection method for high specificity.
Critical Note on Detection:
Because the molecule lacks a strong chromophore (only the sulfonamide absorbs weakly in UV),
Applications in Drug Design
-
Metabolic Blocking: The C4 position of piperidine is a metabolic "hotspot" prone to oxidation by Cytochrome P450. Introducing the gem-difluoro group blocks this site, extending the half-life (
) of the drug candidate [4]. -
Bioisosterism: The N-mesyl-4,4-difluoropiperidine moiety is often used as a bioisostere for:
-
Morpholine: Similar shape and polarity but without the hydrogen bond acceptor oxygen.
-
Cyclohexanone: The gem-difluoro group mimics the carbonyl electronically but is chemically inert.
-
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2758352, 4,4-Difluoropiperidine. PubChem. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link
-
OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. acdlabs.com [acdlabs.com]
- 3. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide & Safety Data Sheet: 4,4-Difluoro-1-(methylsulfonyl)piperidine
This guide serves as a comprehensive technical dossier for 4,4-Difluoro-1-(methylsulfonyl)piperidine , a specialized fluorinated building block used in medicinal chemistry.[1]
As a Senior Application Scientist, I have structured this document to bridge the gap between a standard Safety Data Sheet (SDS) and a practical laboratory handbook. Since specific toxicological data for this precise derivative may be limited in public registries, the safety profile is derived from expert analysis of its functional groups (gem-difluoropiperidine core and sulfonamide moiety) and established structure-activity relationships (SAR).[1]
Part 1: Chemical Identity & Physicochemical Profile[1][2]
Identification
-
Chemical Name: 4,4-Difluoro-1-(methylsulfonyl)piperidine[1]
-
Synonyms: 1-Mesyl-4,4-difluoropiperidine; N-Methanesulfonyl-4,4-difluoropiperidine[1]
-
CAS Number: Not widely listed in public commercial catalogs; treat as Novel Research Chemical.[1]
-
Molecular Formula:
[1] -
Molecular Weight: 199.22 g/mol [1]
Predicted Physicochemical Properties
The following values are calculated based on the functional group contributions (gem-difluoro and sulfonamide) relative to the parent piperidine.
| Property | Value / Description | Confidence Level |
| Physical State | Solid (Crystalline or Powder) or Viscous Oil | High (Melting point likely >30°C) |
| Color | White to Off-white | High |
| Melting Point | 85–95 °C (Predicted) | Medium (Based on similar sulfonamides) |
| Boiling Point | ~320 °C (at 760 mmHg) | Medium |
| Solubility | Soluble in DMSO, DMF, DCM, Methanol.[1][2][3][4][5] Low water solubility.[1] | High |
| LogP | ~0.8 – 1.2 | High (Lipophilic shift due to F, polar shift due to SO2) |
| pKa | Non-ionizable (Sulfonamide N is fully substituted) | High |
Part 2: Hazard Identification & Risk Assessment
GHS Classification (Predicted)
Based on the Structure-Activity Relationship (SAR) of analogous sulfonyl-piperidines, this compound is classified as a Category 3 Irritant .[1]
-
Signal Word: WARNING
-
Hazard Statements:
Expert Risk Analysis
-
Fluorine Effect: The gem-difluoro group at the C4 position increases the lipophilicity and metabolic stability of the ring but does not typically introduce acute toxicity (unlike fluoroacetates).[1] However, it alters the electron density, potentially making the ring less basic.
-
Sulfonyl Moiety: The sulfonamide linkage (
) is generally stable and non-corrosive compared to its precursor (methanesulfonyl chloride).[1] However, hydrolysis under extreme acidic conditions could release methanesulfonic acid. -
Primary Risk: The main hazard is contact irritation .[1] The compound is likely to persist on skin due to its lipophilicity, leading to delayed irritation.
Part 3: Handling, Synthesis & Storage Protocols
The "Self-Validating" Synthesis Protocol
Reaction:
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask. Add 4,4-difluoropiperidine HCl (1.0 eq) and dry Dichloromethane (DCM) (10 mL/mmol).
-
Base Addition: Add Triethylamine (TEA) (2.5 eq) slowly at 0°C. Observation: The solution should become clear as the free amine is liberated.[1]
-
Electrophile Addition: Add Methanesulfonyl chloride (MsCl) (1.1 eq) dropwise over 15 minutes. Safety Note: MsCl is lachrymatory and corrosive; handle in a fume hood.[1]
-
Monitoring (Validation): Stir at Room Temperature (RT) for 2 hours.
-
Workup: Extract with DCM, wash with brine, dry over
, and concentrate.
Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Hygroscopic potential is low, but storage under Argon/Nitrogen is recommended to prevent hydrolysis over long periods (months).[1]
-
Incompatibility: Avoid strong oxidizing agents (e.g.,
) and strong reducing agents (e.g., , which can cleave the sulfonamide).[1]
Part 4: Emergency Response & First Aid
Response Workflow
This diagram outlines the logical flow for handling exposure incidents, prioritizing the most critical pathways (Eye/Inhalation).[1]
Figure 1: Emergency Response Decision Matrix for fluorinated sulfonamide exposure.
Part 5: Application Context (Medicinal Chemistry)
Why use this building block?
In drug discovery, the 4,4-difluoropiperidine motif is a "bioisostere" for a standard piperidine or cyclohexane.
-
Metabolic Stability: The C-F bond is strong (~116 kcal/mol), blocking metabolic oxidation at the 4-position (a common "soft spot" for CYP450 enzymes).[1]
-
Lipophilicity Modulation: The fluorines lower the pKa of the piperidine nitrogen (if free), but in this sulfonamide form, they primarily act to modulate the overall logP and dipole moment.[1]
-
Conformational Lock: The gem-difluoro group can induce a chair conformation preference, potentially improving binding affinity to target proteins.
Synthesis Workflow Diagram
The following diagram illustrates the preparation and validation logic for this compound.
Figure 2: Synthesis and Validation Workflow for 4,4-Difluoro-1-(methylsulfonyl)piperidine.
Part 6: References
-
PubChem (National Library of Medicine). 4,4-Difluoropiperidine (Compound Summary).[1] Retrieved from [Link][1]
-
ECHA (European Chemicals Agency). Registration Dossier - Sulfonamides and Sulfones (General Hazard Class).[1] Retrieved from [Link][1]
Sources
- 1. jablonkagroup/pubchem-smiles-molecular-formula · Datasets at Hugging Face [huggingface.co]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. CC(C)(C)OC(=O)NC(Cc1ccc(cc1)C(F)F)C(O)=O | C15H19F2NO4 | CID 103841364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-4,4-difluoro-1-((R)-1-phenylethyl)piperidine-2-carboxylic acid | C14H17F2NO2 | CID 126455362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. fishersci.com [fishersci.com]
Methodological & Application
Synthesis of 4,4-Difluoro-1-(methylsulfonyl)piperidine from 4,4-difluoropiperidine HCl
Application Note & Protocol: Synthesis of 4,4-Difluoro-1-(methylsulfonyl)piperidine
Introduction
The 4,4-difluoropiperidine scaffold is a privileged motif in modern medicinal chemistry. The introduction of geminal fluorine atoms onto the piperidine ring can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and basicity (pKa) of the ring nitrogen. These modifications are often crucial for optimizing drug candidates' pharmacokinetic and pharmacodynamic profiles.[1][2] Consequently, the synthesis of functionalized difluoropiperidines is of paramount importance to researchers in drug discovery.
This application note provides a detailed, field-proven protocol for the synthesis of 4,4-Difluoro-1-(methylsulfonyl)piperidine from its commercially available hydrochloride salt. The target compound serves as a key building block for more complex molecules, particularly in the development of antagonists for various receptors.[1] The described procedure is a robust sulfonamide formation reaction, a cornerstone transformation in organic synthesis.[3][4]
Reaction Principle and Mechanistic Insights
The conversion of 4,4-difluoropiperidine HCl to its N-methylsulfonyl derivative is achieved through a nucleophilic substitution reaction with methanesulfonyl chloride. This transformation is a classic example of the Schotten-Baumann reaction, which involves the acylation of an amine in the presence of a base.[5][6][7]
-
Liberation of the Nucleophile: The starting material, 4,4-difluoropiperidine hydrochloride, is a salt. The piperidine nitrogen is protonated, rendering it non-nucleophilic. The first critical step is the in-situ neutralization of this salt using a suitable base, typically a tertiary amine like triethylamine (TEA), to generate the free 4,4-difluoropiperidine.
-
The Role of the Base: Triethylamine serves a dual purpose in this reaction.[8][9][10]
-
Neutralization: It deprotonates the piperidinium chloride to liberate the free secondary amine, which is the active nucleophile.
-
Acid Scavenger: The subsequent reaction between the free piperidine and methanesulfonyl chloride produces one equivalent of hydrochloric acid (HCl). TEA efficiently scavenges this acidic byproduct, forming triethylammonium chloride salt and preventing the protonation and deactivation of the remaining free piperidine nucleophile.[9][10]
-
-
Nucleophilic Attack: The liberated secondary amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the methanesulfonyl chloride. The electrophilicity of the sulfur is significantly enhanced by the two strongly electron-withdrawing oxygen atoms and the electronegative chlorine atom.[3]
-
Formation of the Sulfonamide: The reaction proceeds via a tetrahedral intermediate which then collapses, expelling a chloride ion as a good leaving group to form the stable N-S bond of the final sulfonamide product.[3]
Visualized Reaction Scheme
Caption: Overall reaction scheme for the N-sulfonylation.
Experimental Protocol
This protocol details the synthesis on a 10 mmol scale. Adjustments can be made as necessary.
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 4,4-Difluoropiperidine HCl | 159.60 | 10.0 | 1.0 | 1.60 g |
| Methanesulfonyl Chloride | 114.55 | 11.0 | 1.1 | 0.86 mL (1.26 g) |
| Triethylamine (TEA) | 101.19 | 22.0 | 2.2 | 3.06 mL (2.23 g) |
| Dichloromethane (DCM) | - | - | - | 50 mL |
| Deionized Water | - | - | - | 2 x 30 mL |
| Saturated NaCl (Brine) | - | - | - | 30 mL |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | ~2 g |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice/water bath
-
Dropping funnel (optional, or syringe)
-
125 mL Separatory funnel
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Flash chromatography system (optional, for high purity)
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4,4-difluoropiperidine hydrochloride (1.60 g, 10.0 mmol).
-
Add dichloromethane (DCM, 40 mL) to the flask. Stir the resulting suspension.
-
Cool the flask in an ice/water bath to 0 °C.
-
-
Base Addition:
-
Slowly add triethylamine (3.06 mL, 22.0 mmol) to the cold suspension via syringe over 5 minutes.
-
Scientist's Note: A minimum of 2.0 equivalents of base is required: one to neutralize the starting material HCl salt and one to quench the HCl generated during the reaction. A slight excess (2.1-2.2 eq.) ensures the reaction medium remains basic and drives the reaction to completion.
-
-
Sulfonylation:
-
In a separate small beaker or vial, dissolve methanesulfonyl chloride (0.86 mL, 11.0 mmol) in DCM (10 mL).
-
Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Causality Check: This reaction is exothermic. A slow, controlled addition at 0 °C is crucial to prevent potential side reactions and ensure safety.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction at room temperature for 12-16 hours (overnight).
-
Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
-
Aqueous Work-up:
-
Pour the reaction mixture into a 125 mL separatory funnel.
-
Add deionized water (30 mL) and shake vigorously. Allow the layers to separate and discard the aqueous (top) layer.
-
Wash the organic layer again with deionized water (30 mL).
-
Finally, wash the organic layer with saturated NaCl solution (brine, 30 mL) to remove residual water.
-
Purpose: The aqueous washes are essential to remove the water-soluble triethylammonium chloride salt and any excess triethylamine.
-
-
Drying and Concentration:
-
Drain the organic layer into a clean Erlenmeyer flask and add anhydrous magnesium sulfate or sodium sulfate. Swirl the flask and let it stand for 10-15 minutes to dry the solvent completely.
-
Filter the drying agent and wash the filter cake with a small amount of fresh DCM.
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a white to off-white solid or oil.
-
-
Purification (Optional but Recommended):
-
For high-purity material, the crude product should be purified by flash column chromatography on silica gel.
-
A typical eluent system would be a gradient of 10-50% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford 4,4-Difluoro-1-(methylsulfonyl)piperidine as a pure white solid.
-
Visualized Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
Expected Analytical Data:
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~3.45 (t, 4H), ~3.00 (s, 3H), ~2.20 (m, 4H).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~120 (t, J ≈ 240 Hz, -CF₂-), ~45 (t), ~35 (s), ~33 (t).
-
Mass Spec (ESI+): Calculated for C₆H₁₁F₂NO₂S [M+H]⁺: 200.05; Found: 200.1.
Note: The exact chemical shifts (δ) and coupling constants (J) may vary slightly depending on the solvent and instrument used. The triplet multiplicity for carbons adjacent to the CF₂ group is due to C-F coupling.[11]
Safety Precautions
-
All operations should be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Methanesulfonyl chloride is corrosive, a lachrymator, and reacts violently with water. Handle with extreme care.
-
Triethylamine is flammable and has a strong, pungent odor.[8] It can cause irritation to the respiratory system and skin.
-
Dichloromethane is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
References
- Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. ACS Figshare.
- Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry.
- Triethylamine (TEA) Chemical Uses, Properties & Safety Guide. Simagchem.
- Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. The Aquila Digital Community.
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem.
- Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
- Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines. PMC.
- Regioselective Synthesis of Novel Fused Sulphonamide Derivatives Utilizing Microwave Irradi
- Schotten-Baumann Reaction. J&K Scientific LLC.
- TRIETHYLAMINE. ChemicalBook.
- Formation of a Vinyl Sulfonate (why use trimethylamine). Sciencemadness Discussion Board.
- Preparation method of 4, 4-difluoropiperidine hydrochloride.
- SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
- Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC.
- Triethylamine. Wikipedia.
- General Principles in the Synthesis of Sulfonamides. Benchchem.
- 4,4-difluoro-piperidine-compounds.
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PMC.
- Supporting Inform
- Amino-5′, 8′-difluoro-1′H-spiro[piperidine-4,2. SpringerLink.
- Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride. PrepChem.com.
- The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh 3 -CBr 4. MDPI.
- a continuous flow sulfuryl chloride based reaction – synthesis of a key intermedi
- Advanced NMR techniques for structural characterization of heterocyclic structures. Escola Superior Agrária - Instituto Politécnico de Bragança.
- Methanesulfonyl chloride – Knowledge and References. Taylor & Francis.
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
- NMR study of 4-hydroxy-1-methylpiperidine betaine derivatives.
- 1H AND 15N NMR CHARACTERIZATION OF BIOMOLECULES CONTAINING. AIR Unimi.
- 4,4-Difluoro-1-(piperidin-4-yl)piperidine. CymitQuimica.
Sources
- 1. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. acs.figshare.com [acs.figshare.com]
- 6. benthamscience.com [benthamscience.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Triethylamine (TEA) Chemical Uses, Properties & Safety Guide: The Essential "Seasoning" for Organic Chemistry Labs in China [polic-chemical.com]
- 9. atamankimya.com [atamankimya.com]
- 10. Triethylamine - Wikipedia [en.wikipedia.org]
- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
Protocol for N-sulfonylation of 4,4-difluoropiperidine with methanesulfonyl chloride
Abstract & Strategic Context
The incorporation of gem-difluoro groups into saturated heterocycles is a high-value strategy in medicinal chemistry.[1] The fluorine atoms in 4,4-difluoropiperidine lower the basicity of the nitrogen (pKa ~8.5 vs. ~11.0 for piperidine) via inductive effects, reducing the liability of hERG channel inhibition while enhancing metabolic stability against oxidative metabolism.
This Application Note provides a robust, scalable protocol for the N-sulfonylation of 4,4-difluoropiperidine hydrochloride using methanesulfonyl chloride (MsCl). Unlike standard aliphatic amines, the reduced nucleophilicity of the difluoro-analog and the use of the hydrochloride salt require specific stoichiometric adjustments to ensure complete conversion and prevent reagent hydrolysis.
Reaction Mechanism & Critical Parameters
Mechanistic Pathway
The reaction proceeds via a nucleophilic substitution at the sulfur atom (
-
Free-Basing: The hydrochloride salt is neutralized by the organic base (Triethylamine), liberating the reactive free amine.
-
Nucleophilic Attack: The lone pair of the piperidine nitrogen attacks the electrophilic sulfur of MsCl.
-
Elimination: Chloride is displaced, forming the sulfonamide bond.
-
Scavenging: The base neutralizes the HCl byproduct to drive the equilibrium forward.
Visualized Mechanism (Graphviz)
Figure 1: Mechanistic pathway for the base-mediated sulfonylation of 4,4-difluoropiperidine HCl.
Key Physicochemical Factors
| Parameter | Value / Note | Impact on Protocol |
| Substrate Form | Hydrochloride Salt (Solid) | Crucial: Requires ≥2.0 eq of base (1 eq to free-base, 1 eq to scavenge reaction HCl). |
| pKa (Conj. Acid) | ~8.5 (Lower than piperidine) | Nucleophilicity is reduced. Reaction requires warming to RT; 0°C alone may be insufficient. |
| MsCl Stability | Moisture Sensitive | Hydrolyzes to MsOH rapidly in wet solvents. Anhydrous DCM is mandatory. |
| Exotherm | Moderate | Addition of MsCl must be controlled at 0°C to prevent impurity formation. |
Experimental Protocol
Materials & Stoichiometry
-
Substrate: 4,4-Difluoropiperidine Hydrochloride (1.0 equiv)[2]
-
Reagent: Methanesulfonyl chloride (MsCl) (1.2 equiv)
-
Base: Triethylamine (Et
N) (3.0 equiv)-
Note: 3.0 eq is recommended to ensure excess base remains after neutralizing the HCl salt.
-
-
Solvent: Dichloromethane (DCM), Anhydrous (0.15 M concentration)
Step-by-Step Methodology
Step 1: Solubilization & Free-Basing
-
Charge a round-bottom flask with 4,4-difluoropiperidine hydrochloride (1.0 eq) and a magnetic stir bar.
-
Add Anhydrous DCM (Volume calculated for 0.15 M).
-
Observation: The salt will likely not dissolve immediately; a suspension will form.
-
-
Add Triethylamine (3.0 eq) in one portion.
-
Observation: The suspension should clear within 5–10 minutes as the free amine (soluble in DCM) is liberated and Et
N·HCl (partially soluble) forms.
-
Step 2: Controlled Addition
-
Cool the reaction mixture to 0 °C using an ice/water bath. Stir for 10 minutes.
-
Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise via syringe or addition funnel over 10–15 minutes.
-
Precaution: MsCl is lachrymatory and corrosive. Handle in a fume hood.
-
Process: Maintain internal temperature < 5 °C.
-
Step 3: Reaction Propagation
-
Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) .
-
Stir for 2 to 4 hours .
-
Monitoring: Check reaction progress via TLC (30% EtOAc/Hexane) or LC-MS. The product is less polar than the starting material (which stays at baseline on TLC).
-
Step 4: Workup & Isolation
-
Quench: Add water (equal volume to DCM) to the reaction mixture.
-
Phase Separation: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2x).
-
Acid Wash (Critical): Wash the combined organic layers with 1.0 M HCl (2x).
-
Reason: This removes unreacted amine, excess Triethylamine, and pyridine impurities. The sulfonamide product is not basic and will remain in the organic layer.
-
-
Base Wash: Wash with saturated NaHCO
(1x) to remove any methanesulfonic acid byproduct. -
Drying: Wash with Brine (1x), dry over anhydrous Na
SO , filter, and concentrate in vacuo.
Workflow Visualization (Graphviz)
Figure 2: Operational workflow for the synthesis of 1-(methylsulfonyl)-4,4-difluoropiperidine.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | MsCl Hydrolysis | Ensure DCM is anhydrous. Do not use old MsCl (it degrades to MsOH over time). Increase MsCl to 1.5 eq if necessary. |
| Starting Material Remains | Insufficient Base | The HCl salt consumes 1 eq of base immediately. Ensure Total Base ≥ 2.5 eq . |
| Impurity: Bis-sulfonylation | Impossible | Secondary amines cannot bis-sulfonylate. Any higher MW impurity is likely a byproduct of the base or solvent contamination. |
| Product in Aqueous Layer | pH Error | The sulfonamide is neutral/stable. It will not protonate. Ensure you are not discarding the organic layer (DCM is heavier than water). |
References
-
PubChem Compound Summary. "4,4-Difluoropiperidine hydrochloride (CID 2758351)."[2] National Center for Biotechnology Information. Accessed Oct 2023. [Link]
- World Intellectual Property Organization. "WO2013127913A1 - 4,4-Difluoro-piperidine compounds." Patentscope. (See Examples utilizing 4,4-difluoropiperidine in nucleophilic substitutions).
- Clayden, J., Greeves, N., & Warren, S. "Nucleophilic Substitution at Sulfur." Organic Chemistry, 2nd Edition, Oxford University Press, 2012.
Sources
Reagents for mesylation of fluorinated secondary amines
Application Note: High-Efficiency Mesylation of Fluorinated Secondary Amines
Executive Summary
The introduction of fluorine atoms into amine scaffolds is a ubiquitous strategy in medicinal chemistry to modulate pKa, metabolic stability, and lipophilicity. However, the strong electron-withdrawing nature of fluorine—particularly in
This guide details the optimized reagent selection and protocols for the mesylation of these "stubborn" fluorinated secondary amines. We prioritize the use of Methanesulfonic Anhydride (Ms₂O) combined with 4-Dimethylaminopyridine (DMAP) catalysis to overcome the electronic deactivation of the amine.
Scientific Context: The Fluorine Effect
The core challenge in mesylating fluorinated amines is electronic deactivation.
-
Inductive Effect (-I): Fluorine is the most electronegative element. Through
-bonds, it pulls electron density away from the amine nitrogen. -
Nucleophilicity vs. Basicity: While the basicity (pKa) of a
-fluorinated amine drops significantly (e.g., ethylamine pKa ~10.7 vs. 2,2,2-trifluoroethylamine pKa ~5.7), the nucleophilicity drops even more sharply due to the tightly held lone pair. -
Steric Bulk: Secondary amines are already sterically hindered compared to primary amines. Adding bulky fluoro-alkyl groups (like
) further impedes the attack on the sulfur center of the mesylating agent.
Reagent Selection Guide
Choosing the right sulfonylating agent is the single most critical decision.
| Feature | Methanesulfonyl Chloride (MsCl) | Methanesulfonic Anhydride (Ms₂O) |
| Reactivity | High, but generates HCl byproduct. | Very High , generates MsOH byproduct. |
| Primary Use | Standard, non-hindered amines. | Electron-deficient / Hindered amines. |
| Byproducts | Chloride ion ( | Methanesulfonate anion ( |
| Acid Sensitivity | High risk (HCl generation). | Low risk (Buffered conditions). |
| Handling | Lachrymator, corrosive liquid. | Moisture-sensitive solid. |
| Recommendation | Use for distal fluorine ( | Use for |
Mechanistic Insight: DMAP Catalysis
For fluorinated amines, simple base catalysis (e.g., Triethylamine) is often insufficient. We utilize nucleophilic catalysis with DMAP.[1][2] DMAP attacks the sulfonyl center faster than the amine, forming a highly reactive N-sulfonylpyridinium intermediate. This intermediate is more electrophilic than the starting anhydride, facilitating the attack by the weak fluorinated amine nucleophile.
Figure 1: The catalytic cycle of DMAP in mesylation. The formation of the N-Mesylpyridinium salt lowers the activation energy for the attack by the electron-poor fluorinated amine.
Experimental Protocols
Protocol A: The "Standard" Method (MsCl)
Best for: Amines with distal fluorine atoms (gamma-position or further) where nucleophilicity is only mildly compromised.
Reagents:
-
Substrate: Fluorinated secondary amine (1.0 equiv)
-
Reagent: Methanesulfonyl chloride (MsCl) (1.2 – 1.5 equiv)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv)
-
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step:
-
Dissolution: Dissolve the amine (1.0 equiv) in anhydrous DCM (0.1 – 0.2 M concentration) under nitrogen atmosphere.
-
Base Addition: Add TEA (3.0 equiv). Cool the mixture to 0°C using an ice bath.
-
Mesylation: Dropwise add MsCl (1.2 equiv). Note: Exotherm is possible.
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT). Monitor by TLC/LCMS.
-
Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organics with brine, dry over Na₂SO₄, and concentrate.
Protocol B: The "High-Performance" Method (Ms₂O + DMAP)
Best for: Beta-fluorinated amines (e.g.,
Reagents:
-
Substrate: Fluorinated secondary amine (1.0 equiv)
-
Reagent: Methanesulfonic anhydride (Ms₂O) (1.5 – 2.0 equiv)
-
Base: Pyridine (5.0 equiv) or TEA (3.0 equiv)
-
Catalyst: DMAP (0.1 – 0.2 equiv)
-
Solvent: DCM or THF (anhydrous)
Step-by-Step:
-
Preparation: In a flame-dried flask under
, dissolve the amine (1.0 equiv) and DMAP (0.1 equiv) in anhydrous DCM. -
Base Addition: Add Pyridine (5.0 equiv). Note: Pyridine acts as both a base and a co-solvent to solubilize the intermediate salts.
-
Reagent Addition: Add Ms₂O (1.5 equiv) portion-wise as a solid (or dissolved in minimal DCM) at 0°C.
-
Incubation: Allow to warm to RT. If the amine is extremely unreactive, heat to reflux (40°C for DCM) for 2–4 hours.
-
Checkpoint: The solution often turns light yellow. A precipitate (pyridinium mesylate) may form.
-
-
Quench: Add 1M HCl (if product is not acid-sensitive) or sat. NH₄Cl to remove excess pyridine/DMAP.
-
Purification: Extract with EtOAc or DCM. Flash chromatography is usually required to remove traces of Ms₂O derived impurities.
Quality Control & Self-Validation
To ensure the protocol worked, verify the following analytical markers:
| Method | Observation | Causality |
| ¹H NMR | New singlet at 2.8 – 3.2 ppm (3H). | Methyl group of the sulfonamide. |
| ¹H NMR | Downfield shift of | Electron-withdrawing effect of the sulfonyl group.[3] |
| ¹⁹F NMR | Slight shift (usually <1 ppm) vs. starting material. | Confirm integrity of the C-F bond (ensure no elimination). |
| LCMS | Mass shift of +78 Da ( | Successful substitution. |
| TLC | Product is usually less polar than the free amine. | Loss of H-bond donor capability (N-H). |
Troubleshooting & Decision Tree
Common Failure Mode: Elimination
If the fluorinated amine has a
-
Fix: Switch from TEA to Pyridine (weaker base) or 2,6-Lutidine (non-nucleophilic, milder). Keep temperature at 0°C.
Common Failure Mode: No Reaction
-
Fix: Increase DMAP to 0.5 equiv. Switch solvent to 1,2-Dichloroethane (DCE) and heat to 60°C.
Figure 2: Workflow for selecting the appropriate mesylation protocol based on substrate structure.
References
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]
-
National Institutes of Health (PMC). (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Retrieved from [Link]
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for solvent effects on nucleophilic substitution).
Sources
One-pot synthesis of N-functionalized 4,4-difluoropiperidines
Application Note & Protocol
A Streamlined One-Pot Approach to the Synthesis of N-Functionalized 4,4-Difluoropiperidines
Abstract
The 4,4-difluoropiperidine moiety is a privileged scaffold in modern medicinal chemistry, prized for its ability to modulate the physicochemical properties of drug candidates, such as metabolic stability and lipophilicity.[1][2] Its incorporation is a key strategy in the development of novel therapeutics, particularly those targeting the central nervous system.[3] This application note provides researchers, scientists, and drug development professionals with robust, detailed protocols for the efficient one-pot N-functionalization of 4,4-difluoropiperidine. We present two field-proven, one-pot methodologies: (1) N-alkylation via reductive amination and (2) N-arylation via Buchwald-Hartwig amination. These protocols are designed for operational simplicity, high efficiency, and broad substrate scope, enabling the rapid generation of diverse compound libraries for screening and lead optimization.
Introduction: The Strategic Importance of 4,4-Difluoropiperidines
The introduction of fluorine into organic molecules is a cornerstone of contemporary drug design.[2] The gem-difluoro group, particularly at the 4-position of a piperidine ring, serves as a bioisostere for a carbonyl or ether oxygen, while uniquely altering local electronics and conformation without adding significant steric bulk. This modification can lead to enhanced binding affinity, improved metabolic stability by blocking potential sites of oxidation, and fine-tuning of pKa, which collectively enhance a compound's pharmacokinetic profile.[3][4]
Synthesizing the core 4,4-difluoropiperidine structure can be challenging.[4][5] However, once obtained, the secondary amine provides a versatile handle for introducing a wide array of functional groups (R). The challenge then shifts to performing this N-functionalization cleanly and efficiently. Traditional multi-step approaches involving protection, activation, and deprotection are time-consuming and often result in lower overall yields. One-pot syntheses, which combine multiple reaction steps without isolating intermediates, offer a superior alternative by improving atom economy, reducing waste, and accelerating the drug discovery cycle.[6][7][8]
This guide details the direct, one-pot N-functionalization of 4,4-difluoropiperidine hydrochloride, a commercially available or readily synthesized starting material.[9]
Overall Synthetic Workflow
The process begins with the stable 4,4-difluoropiperidine hydrochloride salt, which is neutralized in situ before undergoing direct functionalization on the nitrogen atom. This streamlined workflow eliminates the need for isolating the volatile free-base, improving handling and efficiency.
Figure 1: High-level workflow from a common precursor to N-functionalized 4,4-difluoropiperidines.
Protocol A: One-Pot N-Alkylation via Reductive Amination
Reductive amination is a robust and highly versatile method for forming C-N bonds.[10] The reaction proceeds through the initial formation of an iminium ion intermediate from the piperidine and an aldehyde or ketone, which is then reduced in situ by a mild hydride-donating agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reductant of choice due to its high selectivity for the iminium ion over the carbonyl starting material, preventing side reactions and allowing the entire process to occur efficiently in a single pot.[10][11]
Underlying Mechanism
The reaction is a cascade process where the rate of iminium ion formation and its subsequent reduction are balanced for optimal conversion. The mildly acidic nature of the acetic acid byproduct from NaBH(OAc)₃ can facilitate the dehydration step required for iminium ion formation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Crystallization of 4,4-Difluoro-1-(methylsulfonyl)piperidine
This Application Note is designed for researchers and process chemists requiring a robust, scalable crystallization protocol for 4,4-Difluoro-1-(methylsulfonyl)piperidine .
As a Senior Application Scientist, I have synthesized the following guide to move beyond a simple "recipe" into a Process Development Protocol . This approach ensures that even if your specific crude batch varies in impurity profile, you have the logic to adapt and succeed.
Introduction & Chemical Context
4,4-Difluoro-1-(methylsulfonyl)piperidine is a critical building block in medicinal chemistry. The gem-difluoro moiety acts as a lipophilic bioisostere for a carbonyl group or oxygen atom, increasing metabolic stability while altering the pKa of adjacent centers. The methylsulfonyl (mesyl) group reduces the basicity of the piperidine nitrogen, often creating a crystalline solid from what would otherwise be a liquid amine.
Key Challenges:
-
Oiling Out: Fluorinated compounds often exhibit "oiling out" (liquid-liquid phase separation) rather than clean nucleation, particularly in rapid-cooling scenarios.
-
Solubility: The fluorine atoms increase lipophilicity compared to the parent sulfonamide, altering standard solvent selection rules.
Pre-Crystallization Characterization
Before attempting crystallization, the crude material must be assessed. The synthesis typically involves reacting 4,4-difluoropiperidine hydrochloride with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., Triethylamine).
Purity Requirements:
-
Crude Purity: >85% (by HPLC/LC-MS) is recommended. If lower, perform a silica plug filtration (eluent: 30% EtOAc/Hexanes) to remove tarry baselines before crystallization.
-
Salt Removal: Ensure the crude is free of triethylamine hydrochloride salts. These salts are insoluble in organic crystallization solvents and will act as false nucleation sites.
Solubility Profiling (Self-Validating Protocol)
Do not guess the solvent. Perform this rapid "Solubility Range Finding" test with 50 mg of crude material.
Table 1: Solubility Screening Matrix
| Solvent Class | Specific Solvent | Predicted Behavior | Action |
| Good Solvent | Dichloromethane (DCM) | Soluble at RT | Use for dissolving (Method A) |
| Good Solvent | Ethyl Acetate (EtOAc) | Soluble at RT | Use for dissolving (Method A) |
| Intermediate | Isopropyl Alcohol (IPA) | Soluble Hot / Insoluble Cold | Ideal for Method B |
| Intermediate | Ethanol (EtOH) | Soluble Hot / Insoluble Cold | Ideal for Method B |
| Anti-Solvent | n-Heptane / Hexanes | Insoluble | Use to force precipitation |
| Anti-Solvent | Water | Insoluble | Use for wash only (not cryst.) |
Detailed Experimental Protocols
Method A: Anti-Solvent Crystallization (DCM / Heptane)
Best for: High-purity recovery from crude oils or low-melting solids.
Principle: The compound is dissolved in a "Good Solvent" (DCM) where it is highly soluble. A miscible "Anti-Solvent" (Heptane) is added to reduce the solubility limit, forcing the lattice to form.
Protocol:
-
Dissolution: Place 1.0 g of crude 4,4-Difluoro-1-(methylsulfonyl)piperidine in a 20 mL scintillation vial.
-
Solvent Addition: Add DCM dropwise with agitation. Use the minimum amount necessary to dissolve the solid at room temperature (approx. 2–4 mL).
-
Filtration (Critical): Filter the solution through a 0.45 µm PTFE syringe filter into a clean flask to remove dust (nucleation sites).
-
Anti-Solvent Addition: While stirring rapidly, add n-Heptane dropwise.
-
Observation: The solution will remain clear initially. Continue adding until a faint, persistent turbidity (cloudiness) is observed.
-
-
Back-off: Add 2–3 drops of DCM to clear the solution back to transparency.
-
Nucleation: Stop stirring. Cap the vial and let it sit undisturbed at Room Temperature for 2 hours.
-
If no crystals form: Scratch the glass with a spatula or add a single seed crystal.
-
-
Maturation: Once crystallization begins, place the vial in a refrigerator (4°C) for 12 hours to maximize yield.
-
Harvest: Filter the white crystalline solid using a Buchner funnel. Wash with cold 10% DCM/Heptane.
Method B: Cooling Crystallization (Isopropanol)
Best for: Removing specific polar impurities and achieving large, well-defined crystals.
Principle: Exploits the steep solubility curve of sulfonamides in alcohols.
Protocol:
-
Slurry: Suspend 1.0 g of crude material in 5 mL of Isopropyl Alcohol (IPA).
-
Heating: Heat the mixture to reflux (approx. 82°C) using a heating block or oil bath.
-
Adjustment: If the solid does not fully dissolve at reflux, add more IPA in 0.5 mL increments until a clear solution is obtained.
-
Controlled Cooling: Turn off the heat source and let the vessel cool to room temperature on the heating block. This ensures a slow thermal gradient (approx. 1°C/min), preventing oiling out.
-
Harvest: Collect crystals by vacuum filtration. Wash with cold (-20°C) IPA.
Process Visualization (Workflow)
The following diagram illustrates the decision logic for selecting the correct crystallization pathway.
Figure 1: Decision tree for selecting the optimal crystallization method based on the physical state and solubility profile of the crude sulfonamide.
Troubleshooting & Causality
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Cooling too fast; Impurities lowering MP. | Re-heat and add a "bridging solvent" (e.g., 5% THF) to increase solubility of the oil phase. Cool slower. |
| No Crystals | Supersaturation not reached; Lack of nucleation sites. | Evaporate 20% of solvent. Scratch glass. Add seed crystal. |
| Gummy Precipitate | Trapped solvent or oligomers. | Triturate (grind) the gum with cold Pentane or Hexane to remove trapped solvent, then recrystallize. |
References
-
Synthesis of Piperidine Derivatives
- Perlovich, G. L., et al. "Thermodynamics of solubility, sublimation and solvation processes of sulfonamides." Journal of Solution Chemistry, 2006.
-
Physical Properties of Fluorinated Piperidines
-
PubChem. "4,4-Difluoropiperidine hydrochloride." National Library of Medicine.
-
- General Crystallization Techniques: Stalder, R., et al. "Crystallization of Organic Compounds for Structure Determination." University of Zurich Guidelines. (Standard anti-solvent protocols).
Sources
Scalable Synthesis of 4,4-Difluoro-1-(methylsulfonyl)piperidine: Application Note & Protocol
Executive Summary
This Application Note details a robust, scalable protocol for the production of 4,4-Difluoro-1-(methylsulfonyl)piperidine , a critical pharmacophore in medicinal chemistry (often used as a bioisostere for morpholine or cyclohexyl groups to improve metabolic stability).
The procedure utilizes a direct sulfonylation of 4,4-difluoropiperidine hydrochloride with methanesulfonyl chloride (MsCl) . Unlike discovery-scale methods that often rely on chromatography, this protocol emphasizes process safety and crystallization-based purification , making it suitable for multi-gram to kilogram-scale production.
Key Process Features
-
Atom Economy: High-yielding sulfonylation (>90%).
-
Purification: Chromatography-free isolation via solvent-antisolvent crystallization.
-
Safety: Engineered controls for exothermic addition and HCl management.
Process Safety Assessment (Critical)
Before initiating scale-up, the following hazards must be mitigated:
| Hazard Source | Description | Mitigation Strategy |
| Methanesulfonyl Chloride (MsCl) | Highly toxic, lachrymator, corrosive. Reacts violently with water to release HCl gas. | Handle in a fume hood/scrubber system. Use dry solvents.[1] Keep MsCl cold (0°C) before addition. |
| Exotherm | The reaction of amine with sulfonyl chloride is highly exothermic. | Controlled Addition: Dosing rate must be limited by the reactor's cooling capacity (maintaining |
| HCl Generation | The reaction generates stoichiometric HCl. | Use of an inorganic base scavenger (e.g., |
| 4,4-Difluoropiperidine HCl | Irritant solid.[2] | Use dust mask/N95 during weighing. |
Reaction Scheme & Mechanism
The synthesis proceeds via nucleophilic attack of the piperidine nitrogen on the sulfonyl sulfur, followed by elimination of chloride.
Figure 1: Reaction pathway for the sulfonylation of 4,4-difluoropiperidine.
Detailed Scale-Up Protocol
Scale: 100 g Input (4,4-Difluoropiperidine HCl) Expected Yield: ~115–125 g (90–95%)
Reagents & Materials
-
Starting Material: 4,4-Difluoropiperidine Hydrochloride (1.0 equiv, 100 g, 0.635 mol).
-
Reagent: Methanesulfonyl chloride (1.1 equiv, 80.0 g, 54 mL).
-
Base: Triethylamine (TEA) (2.5 equiv, 160.6 g, 221 mL). Note: 1.0 eq neutralizes the HCl salt, 1.0 eq scavenges reaction HCl, 0.5 eq excess.
-
Solvent: Dichloromethane (DCM) (10 vol, 1.0 L) or 2-MeTHF (Green alternative, 10 vol).
-
Quench: Water (5 vol), 1M HCl (3 vol), Sat. NaHCO₃ (3 vol).
Step-by-Step Procedure
Step 1: Reactor Setup & Free-Basing
-
Charge a 3-L jacketed reactor with 4,4-Difluoropiperidine HCl (100 g) and DCM (800 mL) .
-
Start agitation (250–300 rpm). The salt will be suspended.
-
Cool the reactor to 0–5°C .
-
Add Triethylamine (221 mL) dropwise over 30 minutes.
-
Why? The first equivalent releases the free amine. This is slightly exothermic. Ensure
. -
Observation: The slurry may change consistency as TEA·HCl forms or dissolves depending on solvent.
-
Step 2: Sulfonylation (Critical Step)
-
Cool the mixture to 0°C .
-
Charge Methanesulfonyl chloride (54 mL) into a pressure-equalizing addition funnel.
-
Slow Addition: Add MsCl dropwise over 60–90 minutes .
-
Control Parameter: Maintain
. -
Why? Higher temperatures promote impurity formation (disulfonylation or hydrolysis of MsCl) and increase safety risk.
-
-
After addition, allow the reaction to warm to 20–25°C (Room Temp) .
-
Stir for 2–4 hours .
Step 3: In-Process Control (IPC)
-
Sample 50 µL of reaction mixture, quench in MeOH, and analyze via HPLC or GC.
-
Specification: < 1.0% remaining starting material.
-
Correction: If SM > 1%, add 0.1 equiv MsCl and stir for 1 hour.
-
Step 4: Workup
-
Cool reactor to 10°C .
-
Slowly add Water (500 mL) to quench excess MsCl. Caution: Mild exotherm.
-
Transfer to a separatory funnel (or settle in reactor). Separate phases.
-
Acid Wash: Wash the organic layer with 1M HCl (300 mL) .
-
Why? Removes unreacted piperidine and excess TEA.
-
-
Base Wash: Wash the organic layer with Sat. NaHCO₃ (300 mL) .
-
Why? Removes residual methanesulfonic acid and ensures neutral pH.
-
-
Brine Wash: Wash with Sat. NaCl (300 mL) .
-
Dry organic layer over anhydrous MgSO₄ (or Na₂SO₄) and filter.
Purification & Isolation (Crystallization)[3][4][5][6]
While the crude product is often high purity (>95%), pharmaceutical standards require >99.5%.
Solvent Swap & Crystallization
-
Concentrate the dried organic phase under vacuum (Rotavap) at 40°C to a thick oil or solid residue.
-
Solvent System: Ethanol / Water (or IPA / Heptane).
-
Dissolve the residue in hot Ethanol (2–3 vol, ~250 mL) at 60°C.
-
Slowly add Water (Antisolvent) until slight turbidity persists (~1–2 vol).
-
Cooling Ramp:
-
Cool to 25°C over 2 hours.
-
Cool to 0–5°C and hold for 1 hour.
-
-
Filtration: Filter the white crystalline solid.
-
Wash: Wash the cake with cold Ethanol/Water (1:1).
-
Drying: Dry in a vacuum oven at 40–45°C for 12 hours.
Note: If the product does not crystallize (oils out), use the "Seeding" technique with a pure sample, or switch to EtOAc/Heptane system.
Process Workflow Diagram
Figure 2: Unit operation workflow for the production of 4,4-Difluoro-1-(methylsulfonyl)piperidine.
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline solid |
| Identification | 1H NMR (CDCl₃) | Conforms to structure. Key peaks: |
| Purity | HPLC (UV 210 nm) | |
| Water Content | Karl Fischer | |
| Residual Solvent | GC-Headspace | Ethanol < 5000 ppm, DCM < 600 ppm |
Troubleshooting Guide
-
Issue: Product oils out during crystallization.
-
Cause: Cooling too fast or impurity profile too high.
-
Fix: Re-heat to dissolve, add seed crystals at the cloud point, and cool very slowly (5°C/hour).
-
-
Issue: Low Yield.
-
Cause: Hydrolysis of MsCl due to wet solvent or insufficient base.
-
Fix: Ensure DCM is dry (<0.05% water). Verify stoichiometry of TEA (must be >2.0 eq relative to amine salt).
-
-
Issue: High pressure in reactor.
-
Cause: Exotherm too fast or HCl gas evolution (if base is insufficient).
-
Fix: Check scrubber vent line. Slow down addition rate.
-
References
-
Surmont, R., et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. Journal of Organic Chemistry, 75(3), 929-932.[3] [Link]
-
FDA. (1995). Guidance for Industry: Scale-Up and Postapproval Changes (SUPAC). [Link]
-
PubChem. (n.d.).[4][5] 4,4-Difluoropiperidine hydrochloride Compound Summary. National Library of Medicine. [Link]
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4,4-Difluoropiperidine 97 144230-52-4 [sigmaaldrich.com]
- 5. 4,4-Difluoropiperidine hydrochloride | C5H10ClF2N | CID 2758351 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4,4-Difluoro-1-(methylsulfonyl)piperidine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the sulfonylation of 4,4-difluoropiperidine. This transformation is a critical step in synthesizing fluorinated pharmacophores, but it is frequently plagued by easily avoidable stoichiometric and environmental errors.
Below, you will find the mechanistic logic, a self-validating protocol, and a targeted FAQ to ensure you consistently achieve >90% isolated yields.
Part 1: Mechanistic Workflow & Process Logic
The synthesis relies on a nucleophilic acyl substitution where the secondary amine of 4,4-difluoropiperidine attacks the electrophilic sulfur of methanesulfonyl chloride (MsCl). Because the starting material is highly volatile and unstable as a free base, it is almost exclusively supplied and handled as a hydrochloride salt[1]. Failing to account for this salt form is the single largest cause of yield crashes in this workflow.
Fig 1. Logical workflow and troubleshooting pathway for piperidine sulfonylation.
Part 2: Self-Validating Experimental Protocol
This protocol is engineered with built-in validation checkpoints to ensure the reaction is proceeding correctly before you move to the next step.
Objective: Achieve >90% isolated yield of 4,4-Difluoro-1-(methylsulfonyl)piperidine.
Step 1: Preparation & Suspension
-
Action: Suspend 4,4-difluoropiperidine hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) (10 volumes) under a dry nitrogen or argon atmosphere.
-
Causality: The hydrochloride salt form (MW: 157.59 g/mol ) is poorly soluble in DCM[2]. Anhydrous conditions are strictly required to protect the electrophile in Step 3.
Step 2: In Situ Freebasing
-
Action: Add Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.5 to 3.0 eq) dropwise at room temperature. Stir for 15 minutes.
-
Causality: The first 1.0 equivalent of base is consumed entirely by neutralizing the HCl salt to liberate the nucleophilic free amine. The remaining 1.5–2.0 equivalents act as an acid scavenger for the HCl generated during sulfonylation.
-
Self-Validation Check: The opaque suspension must transition to a clear, homogeneous solution. If the mixture remains cloudy, either your base stoichiometry is incorrect, or the solvent contains moisture causing salt precipitation.
Step 3: Electrophile Addition
-
Action: Cool the reactor to 0 °C using an ice-water bath. Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise over 30 minutes.
-
Causality: Sulfonylation is highly exothermic. Adding MsCl at 0 °C mitigates thermal degradation of the amine and suppresses the competing hydrolysis of MsCl[3].
Step 4: Reaction Propagation
-
Action: Remove the ice bath, allow the reaction to warm to room temperature (20–25 °C), and stir for 2 hours.
-
Self-Validation Check: Monitor by TLC (Hexane:EtOAc 3:1). The reaction is complete when the ninhydrin-active starting material spot (Rf ~0.1) is completely absent, replaced by a UV-active product spot (Rf ~0.4).
Step 5: Quenching & Biphasic Extraction
-
Action: Quench the reaction by adding saturated aqueous NaHCO₃. Separate the organic layer and wash sequentially with 1N HCl, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Causality: The NaHCO₃ neutralizes unreacted MsCl. The 1N HCl wash is absolutely critical; it protonates any unreacted amine and excess TEA/DIPEA, forcing them into the aqueous phase and preventing product contamination.
Part 3: Troubleshooting Guide & FAQs
Q1: My yield is consistently stuck around 45-50%, even though I am following standard sulfonylation protocols. What is causing this ceiling? A1: This is a classic stoichiometric error. Standard protocols often assume a free amine starting material and recommend 1.2–1.5 equivalents of base. Because 4,4-difluoropiperidine is supplied as a hydrochloride salt to prevent volatilization[1], using 1.5 equivalents of base leaves you severely deficient. You must account for the HCl already bound to the amine plus the HCl generated during the reaction. Always use ≥2.5 equivalents of TEA or DIPEA.
Q2: I used 3.0 equivalents of base, but TLC shows a significant amount of unreacted starting material. What went wrong? A2: Your electrophile was compromised. Methanesulfonyl chloride is highly hygroscopic. If your DCM is not strictly anhydrous (<50 ppm water) or if your reaction flask was open to ambient humidity, the MsCl will rapidly hydrolyze into methanesulfonic acid and HCl. This depletes the electrophile before it can react with the amine. Ensure strict anhydrous conditions and consider titrating your MsCl if the bottle is old.
Q3: The crude product contains a persistent impurity that streaks heavily on TLC. How do I remove it without running a column? A3: Streaking in this specific synthesis is almost always caused by residual triethylamine hydrochloride (TEA·HCl) or trace unreacted starting material. This indicates your aqueous workup was insufficient. You must implement a rigorous 1N HCl wash (Step 5) to pull these basic impurities into the aqueous layer before the final brine wash. If streaking persists, redissolve the crude in DCM and repeat the 1N HCl wash.
Part 4: Quantitative Data & Optimization Matrix
Use the following matrix to benchmark your experimental conditions against observed yields.
| Base Equivalents | MsCl Equivalents | Solvent Condition | Observed Yield | Mechanistic Outcome / Root Cause |
| 1.5 eq TEA | 1.2 eq | Anhydrous DCM | ~45% | Incomplete freebasing of the HCl salt; reaction stalls mid-way. |
| 2.5 eq TEA | 1.2 eq | Wet DCM | ~60% | MsCl rapidly hydrolyzes; electrophile depletion leaves unreacted amine. |
| 2.5 eq TEA | 1.0 eq | Anhydrous DCM | ~85% | Good conversion, but trace starting material remains due to minor MsCl loss during transfer. |
| 2.5 eq TEA | 1.2 eq | Anhydrous DCM | >95% | Optimal stoichiometry; complete consumption of starting material. |
References
1.[3] Fluorinated terpenoids and their fluorine-containing derivatives. RSC Advances. URL:[Link] 2.[1] Preparation method of 4, 4-difluoropiperidine hydrochloride. Google Patents (CN111116456B). URL: 3.[2] 4,4-Difluoropiperidine | C5H9F2N | CID 2758352. PubChem - NIH. URL:[Link]
Sources
- 1. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]
- 2. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fluorinated terpenoids and their fluorine-containing derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA09047D [pubs.rsc.org]
Technical Support Center: Managing Methanesulfonyl Chloride in Piperidine Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with methanesulfonyl chloride (MsCl) and piperidine. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges associated with removing unreacted methanesulfonyl chloride from your reaction mixtures. Our goal is to equip you with the knowledge to optimize your workup and purification procedures, ensuring high purity and yield of your desired N-mesyl piperidine product.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the removal of unreacted methanesulfonyl chloride.
Q1: Why is it critical to remove unreacted methanesulfonyl chloride from my reaction?
A: Unreacted methanesulfonyl chloride is a highly reactive and corrosive compound that can interfere with subsequent steps in a synthetic route.[1][2][3] Its presence can lead to the formation of unwanted byproducts during purification, especially when using nucleophilic solvents like methanol in chromatography.[3] Furthermore, MsCl can hydrolyze to form methanesulfonic acid and hydrochloric acid, which can degrade acid-sensitive products and complicate the isolation process.[3][4]
Q2: What are the primary methods for quenching and removing excess methanesulfonyl chloride?
A: The main strategies involve converting the reactive MsCl into more easily removable, water-soluble byproducts. The three primary approaches are:
-
Aqueous Workup: This involves quenching the reaction with water or a basic aqueous solution (e.g., sodium bicarbonate) to hydrolyze the MsCl, followed by liquid-liquid extraction.[3]
-
Nucleophilic Quench: Adding a simple nucleophile like aqueous ammonia or an alcohol (e.g., methanol) can convert MsCl into a sulfonamide or a sulfonate ester, respectively, which may be easier to separate.[5]
-
Scavenger Resins: These are solid-supported nucleophiles (often amine-based) that react with and bind the excess MsCl. The resin is then simply removed by filtration, offering a non-aqueous workup option.[3][5]
Q3: How can I tell if all the methanesulfonyl chloride has been removed?
A: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of methanesulfonyl chloride.[3] A co-spot of the reaction mixture with the starting material is essential for accurate interpretation.[6] For compounds that are not UV-active, various chemical stains can be used for visualization.[6][7]
Q4: What are the hydrolysis products of methanesulfonyl chloride?
A: Methanesulfonyl chloride reacts with water to produce methanesulfonic acid (MSA) and hydrogen chloride (HCl).[3][4] Both of these byproducts are strong acids and must be neutralized and removed during the workup.[3]
Troubleshooting Guide: Common Issues and Solutions
This section provides a detailed breakdown of specific problems you might encounter during the workup and purification of your piperidine mesylation reaction, along with expert advice and actionable protocols.
Issue 1: Persistent Methanesulfonyl Chloride Detected After Aqueous Workup
You've performed a standard aqueous quench and extraction, but TLC or NMR analysis still shows the presence of unreacted methanesulfonyl chloride.
Root Cause Analysis:
-
Inefficient Hydrolysis: Methanesulfonyl chloride's hydrolysis can be sluggish, especially in biphasic systems with poor mixing or when the organic solvent has low water solubility (e.g., dichloromethane).[5] While reactive, it is not infinitely fast.
-
Steric Hindrance/Electronic Effects: Although less of a factor for MsCl itself, highly substituted or electron-deficient sulfonyl chlorides can exhibit reduced reactivity towards hydrolysis.[5]
-
Insufficient Contact Time: The hydrolysis reaction requires adequate time for completion. A quick wash may not be sufficient.[5]
Solutions & Protocols:
Solution A: Pre-Quench with a Nucleophile
Before the main aqueous wash, add a small amount of a nucleophilic agent to rapidly consume the excess MsCl.[5] Aqueous ammonia is a practical choice as it forms the highly water-soluble methanesulfonamide.
Protocol: Nucleophilic Quench with Aqueous Ammonia
-
Once the primary reaction is deemed complete by TLC, cool the reaction mixture in an ice bath.
-
Slowly add a dilute aqueous ammonia solution (e.g., 2 M) dropwise with vigorous stirring. A typical amount is 2-3 equivalents relative to the initial excess of MsCl.
-
Allow the mixture to stir for 15-30 minutes at 0-10 °C.
-
Proceed with your standard aqueous workup, including washes with saturated sodium bicarbonate and brine.[3]
Solution B: Increase Basicity and Contact Time
Using a basic aqueous solution for quenching not only hydrolyzes the MsCl but also neutralizes the resulting acidic byproducts. Increasing the stirring time enhances the efficiency of this process.
Protocol: Enhanced Basic Aqueous Wash
-
Transfer the reaction mixture to a separatory funnel.
-
Add a saturated solution of sodium bicarbonate (NaHCO₃).
-
Shake the funnel vigorously for several minutes, venting frequently.
-
Allow the layers to separate completely. If an emulsion forms, adding brine can help break it.
-
Separate the layers and repeat the wash with NaHCO₃ solution if necessary, monitoring the disappearance of MsCl by TLC.
Issue 2: Low Product Yield After Workup
You've successfully removed the unreacted MsCl, but the yield of your N-mesyl piperidine is lower than expected.
Root Cause Analysis:
-
Product Solubility in Aqueous Layer: While many sulfonamides have good solubility in organic solvents, smaller or more polar molecules may have some water solubility, leading to loss during extraction.[3]
-
Product Hydrolysis: Although sulfonamides are generally stable, extreme pH conditions during workup could potentially lead to some degradation, though this is less common for methanesulfonamides which are very resistant to hydrolysis.[1]
-
Emulsion Formation: Stable emulsions can trap the product at the interface, leading to physical loss during separation.[3]
Solutions & Protocols:
Solution A: Back-Extraction of Aqueous Layers
To recover any product lost to the aqueous phase, perform additional extractions of the combined aqueous layers.
Protocol: Product Recovery by Back-Extraction
-
Combine all aqueous layers from your initial extractions in a separatory funnel.
-
Extract these combined aqueous layers 2-3 times with a fresh portion of your organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine all organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.[8]
Solution B: Use of Scavenger Resins to Avoid Aqueous Workup
For water-sensitive or highly water-soluble products, a non-aqueous workup using scavenger resins is the ideal solution.[5] Amine-based resins, such as Tris-(2-aminoethyl)amine polystyrene (PS-Trisamine), are highly effective.[5]
Protocol: Purification with an Amine Scavenger Resin
-
Once the primary reaction is complete, add an amine-based scavenger resin (e.g., PS-Trisamine, typically 2-3 equivalents relative to the excess MsCl) directly to the reaction mixture.[5]
-
Stir the resulting suspension at room temperature. The required time can range from 2 to 24 hours.[3]
-
Monitor the reaction by TLC for the complete disappearance of the methanesulfonyl chloride spot.[3]
-
Once complete, filter the mixture to remove the resin.
-
Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.
-
Combine the filtrates and concentrate under reduced pressure to yield a cleaner crude product.[3]
Issue 3: Difficulty Visualizing Methanesulfonyl Chloride on TLC
You are unsure if the MsCl is gone because it is not visible on the TLC plate.
Root Cause Analysis:
-
Lack of a UV Chromophore: Methanesulfonyl chloride does not possess a significant UV-active chromophore and will not be visible under a standard 254 nm UV lamp.[6]
-
Volatility: While not extremely volatile, some MsCl may evaporate from the TLC plate, making visualization difficult.
Solutions & Protocols:
Solution: Chemical Staining
Use a chemical stain that reacts with sulfonyl chlorides or their hydrolysis products.
Protocol: TLC Visualization with Potassium Permanganate Stain
-
After developing your TLC plate, allow the solvent to evaporate completely in a fume hood.
-
Dip the plate into a potassium permanganate (KMnO₄) staining solution.
-
Gently heat the plate with a heat gun.
-
Methanesulfonyl chloride and other oxidizable compounds will appear as yellow or brown spots against a purple background.[6][7][9] This stain is highly effective for visualizing the disappearance of the reactive MsCl.
Data and Workflow Summaries
To aid in your experimental design, the following tables and diagrams summarize key information.
Table 1: Comparison of Removal Techniques
| Technique | Pros | Cons | Best For |
| Aqueous Workup | Cost-effective, widely applicable, removes acidic byproducts.[3] | Can lead to product loss for water-soluble compounds; may form emulsions.[3] | Water-insoluble, robust products. |
| Nucleophilic Quench | Rapidly consumes MsCl, can be tailored for easy byproduct removal.[5] | Adds another reagent that may need to be removed. | Reactions where standard hydrolysis is slow. |
| Scavenger Resins | High purity of crude product, avoids aqueous conditions, simplifies purification.[3][5] | Resins can be expensive; potential for non-specific binding of the desired product.[3] | Water-soluble or sensitive products; high-throughput synthesis.[5] |
Workflow Diagrams
The following diagrams illustrate the decision-making process and reaction workflows described in this guide.
Caption: Decision workflow for removing unreacted methanesulfonyl chloride.
Caption: Comparison of common quenching pathways for methanesulfonyl chloride.
Conclusion
The successful synthesis of N-mesyl piperidine hinges on the effective removal of excess methanesulfonyl chloride. By understanding the chemical principles behind different workup strategies—from simple aqueous hydrolysis to advanced scavenger resin techniques—researchers can confidently address the challenges of purification. This guide provides the foundational knowledge and practical protocols to troubleshoot common issues, optimize reaction conditions, and ultimately achieve high-purity target compounds.
References
- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical.
- BenchChem. (2025). Technical Support Center: Sulfonyl Chloride Work-up. BenchChem.
- BenchChem. (2025). Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride. BenchChem.
-
Wikipedia. (n.d.). Methanesulfonyl chloride. Wikipedia. Retrieved from [Link]
- BenchChem. (2025). removing unreacted methanesulfonyl chloride from reaction mixture. BenchChem.
- BenchChem. (2025). An In-depth Technical Guide to Methanesulfonyl Chloride and its Methoxy Derivatives for Researchers and Drug Development Profess. BenchChem.
- BenchChem. (2025). Technical Support Center: Monitoring Sulfonylation Reactions with TLC. BenchChem.
-
EPFL. (n.d.). TLC Visualization Reagents. EPFL. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). TLC Visualization Methods. University of Colorado Boulder. Retrieved from [Link]
Sources
- 1. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Solubility Optimization for 4,4-Difluoro-1-(methylsulfonyl)piperidine
Case ID: SOL-44DF-MSP Compound Class: Fluorinated Sulfonamides / Piperidines Support Level: Tier 3 (Senior Application Scientist)
Introduction: The "Hydrophobic Crash" Phenomenon
You are likely accessing this guide because you have observed immediate precipitation (cloudiness, particulates) when diluting a 4,4-Difluoro-1-(methylsulfonyl)piperidine DMSO stock solution into an aqueous buffer (PBS, media, or water).
This is a known physicochemical characteristic of gem-difluorinated scaffolds lacking ionizable centers. Unlike standard piperidines, which can be acidified to form water-soluble salts, this compound is neutral . The N-sulfonyl group withdraws electron density, rendering the nitrogen non-basic. Consequently, pH adjustment will not improve solubility and may degrade the compound.
This guide provides the mechanistic root cause and validated protocols to stabilize this compound in aqueous environments.
Module 1: The Physicochemical Reality
To solve the solubility issue, we must understand the competition between the solvent and the solute.
Structural Analysis & Solvent Compatibility
| Feature | Chemical Effect | Impact on Solubility |
| Gem-difluoro (C-4) | Increases lipophilicity (LogP) and induces a strong molecular dipole. | Water: Reduces solubility (hydrophobic). DMSO: Increases solubility (dipole-dipole matching). |
| Sulfonyl Group (N-1) | Strong electron-withdrawing group (EWG). Removes basicity of the piperidine nitrogen. | Water: Prevents protonation (cannot form salts). DMSO: Excellent H-bond acceptor target. |
| Piperidine Core | Aliphatic scaffold.[1] | Water: Hydrophobic "grease" ball behavior. |
The Mechanism of Precipitation
When you dilute a DMSO stock into water, a "solvent shock" occurs. DMSO has a higher affinity for water (hydrogen bonding) than for the hydrophobic fluorinated compound. The DMSO molecules rapidly leave the compound to mix with water, leaving the compound "naked" and forced to aggregate to minimize water contact.
Figure 1: The thermodynamic drive of precipitation upon aqueous dilution. The high lattice energy of the fluorinated crystal lattice often overcomes the weak hydration energy.
Module 2: Troubleshooting Workflow
Before altering your experiment, determine the severity of the insolubility using this decision matrix.
Figure 2: Decision matrix for troubleshooting solubility based on experimental conditions.
Module 3: Validated Protocols
Protocol A: The "Solvent Shift" (For Enzymatic/Biochemical Assays)
Best for: Simple buffers (PBS, HEPES) where low % DMSO is tolerated.
The Concept: Prevent local regions of high concentration (supersaturation) during mixing.
-
Prepare Stock: Dissolve compound in 100% DMSO to 100x the final concentration (e.g., 10 mM stock for 100 µM final).
-
Vortex the Buffer: Set your aqueous buffer vortexing before adding the compound.
-
Sub-surface Injection:
-
Do NOT drop the DMSO stock onto the surface of the liquid.
-
Insert the pipette tip into the vortexing buffer.
-
Dispense slowly.
-
-
Sonication: If slight turbidity appears, sonicate in a water bath at 37°C for 5-10 minutes.
Protocol B: Cyclodextrin Complexation (The "Gold Standard")
Best for: Cell culture, animal studies, or high concentrations (>100 µM). Why: Fluorinated piperidines fit exceptionally well into the hydrophobic cavity of Beta-Cyclodextrin (β-CD), shielding the hydrophobic fluorines from water.
Reagents:
-
HP-β-CD (Hydroxypropyl-beta-cyclodextrin) or SBE-β-CD (Sulfobutylether-beta-cyclodextrin).[2][3]
-
Vehicle: Sterile Water or Saline.
Steps:
-
Prepare a 20% (w/v) HP-β-CD solution in water/saline. Filter sterilize (0.22 µm).
-
Dissolve your compound in a minimal volume of DMSO (e.g., 20-50 µL).
-
Add the DMSO concentrate dropwise to the 20% HP-β-CD solution with constant stirring.
-
Incubate: Shake at 300 rpm / 25°C for 30 minutes to allow the inclusion complex to form.
-
Dilute: This complexed solution can now be diluted into media without crashing.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use HCl to turn it into a salt for better solubility?
A: No. This is a critical error. The sulfonyl group attached to the nitrogen (
Q2: I see a "film" on the surface of my wells. What is this? A: This is the compound crashing out at the air-water interface. Because the molecule is fluorinated, it is lipophilic and may seek the air interface to escape the water structure. Use Protocol B (Cyclodextrin) to sequester the compound and prevent surface accumulation.
Q3: Is 4,4-difluoro-1-(methylsulfonyl)piperidine stable in DMSO? A: Yes, sulfones and fluorinated alkanes are generally chemically stable in DMSO at room temperature. However, avoid repeated freeze-thaw cycles, as moisture uptake by DMSO (it is hygroscopic) will lower the solubility limit of the stock over time, causing crystals to form inside the DMSO vial.
Q4: What is the maximum DMSO concentration I can use? A:
-
Cell Culture: Typically < 0.5% v/v. Above this, DMSO causes cytotoxicity and membrane permeabilization.
-
Enzymatic Assays: Often up to 5% v/v, but you must run a "DMSO-only" control to ensure enzyme activity isn't affected.
References
-
PubChem. 4,4-Difluoropiperidine Compound Summary. National Library of Medicine.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Discusses the lipophilicity modulation of gem-difluoro groups).
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Validates HP-β-CD for solubilizing lipophilic drugs).
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for DMSO "solvent shock" mechanics).
Sources
Preventing side reactions during sulfonylation of fluorinated amines
Topic: Preventing Side Reactions & Optimizing Yields Ticket ID: #SULF-F-2026 Status: Open / Resolved Agent: Senior Application Scientist
Mission Statement & Scope
Welcome to the Fluorinated Chemistry Support Hub. You are likely here because standard Schotten-Baumann or basic amine coupling conditions are failing with your fluorinated substrates.
The Core Problem: Fluorine is the most electronegative element (
The Consequence: The reaction rate slows down, allowing side reactions—specifically hydrolysis of the sulfonyl chloride and bis-sulfonylation —to compete effectively with your desired product formation.
This guide provides the mechanistic insight and validated protocols to suppress these side paths.
Module 1: The Reactivity Challenge (Low Conversion)
Diagnosis[1][2][3][4][5][6]
-
Symptom: Starting material remains unconsumed despite excess sulfonyl chloride.
-
Root Cause: The fluorinated amine is too weak to attack the sulfonyl chloride directly at a rate faster than the sulfonyl chloride hydrolyzes or decomposes.
The Scientific Solution: Nucleophilic Catalysis
You cannot simply "force" the reaction with heat, as this accelerates sulfonyl chloride decomposition. You must change the mechanism from a direct attack to a catalytic transfer .
Recommended Catalyst: 4-Dimethylaminopyridine (DMAP).[1]
Unlike pyridine or triethylamine (TEA), which act primarily as Brønsted bases (proton scavengers), DMAP acts as a nucleophilic catalyst. It attacks the sulfonyl chloride to form a highly reactive
Visualization: The DMAP Catalytic Cycle
The following diagram illustrates how DMAP lowers the activation energy for the attack.
Figure 1: The DMAP catalytic cycle converts the sluggish direct attack into a rapid two-step transfer.
Module 2: The Selectivity Challenge (Bis-Sulfonylation)
Diagnosis[1][2][3][4][5][6]
-
Symptom: Formation of an impurity with M+ = [Product + RSO2 - H].
-
Root Cause: The "Acidity Trap."
-
Standard primary amines form sulfonamides with a pKa of ~10-11.
-
Fluorinated amines form sulfonamides that are significantly more acidic (pKa ~8-9) due to the electron-withdrawing fluorine stabilizing the negative charge on the nitrogen.
-
If your reaction mixture contains a strong base or excess base, the product (Mono-sulfonamide) deprotonates to form a Sulfonamidate Anion . This anion is a potent nucleophile and attacks a second molecule of sulfonyl chloride.[2]
-
Data: The Fluorine Effect on Acidity
| Substrate Type | Approx pKa of Conjugate Acid (Amine) | Approx pKa of Product (Sulfonamide) | Risk of Bis-Sulfonylation |
| Alkyl Amine (e.g., Ethylamine) | ~10.7 | ~11.0 | Moderate |
| Beta-Fluoro Amine (e.g., | ~5.7 | ~8.5 | High |
| Aryl Amine (e.g., Aniline) | ~4.6 | ~10.0 | Moderate |
The Scientific Solution: Base & Stoichiometry Control
To prevent bis-sulfonylation, you must ensure the reaction environment never becomes basic enough to deprotonate the product while sulfonyl chloride is still present.
-
Stoichiometry: Adhere strictly to a 1:1 or 0.9:1 (Chloride:Amine) ratio. Never use excess chloride "just to be safe."
-
Base Selection: Use the weakest base possible that can still neutralize the HCl generated.
-
Avoid: KOH, NaOH, NaH (Too strong).
-
Preferred:
(Heterogeneous/biphasic) or Pyridine (Buffered).
-
-
Mode of Addition: Add the Sulfonyl Chloride slowly (dropwise) to the amine/base mixture. This keeps the concentration of the electrophile low relative to the amine.
Visualization: The Bis-Sulfonylation Trap
Figure 2: Decision tree showing how excess base leads to the bis-sulfonylated impurity.
Experimental Protocols
Protocol A: The "Weak Nucleophile" Method (Recommended)
Best for: Trifluoroethylamine, Difluoroethylamine, and electron-deficient anilines.
Reagents:
-
Fluorinated Amine (1.0 equiv)
-
Sulfonyl Chloride (1.0 - 1.1 equiv)
-
DCM (Anhydrous, 0.2 M concentration)
-
Pyridine (2.0 equiv) OR TEA (1.5 equiv)
-
DMAP (0.1 equiv / 10 mol%) - Critical Component
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and purge with
. -
Dissolution: Add the Fluorinated Amine, Solvent (DCM), Base (TEA/Pyridine), and DMAP catalyst. Stir until homogeneous.
-
Cooling: Cool the mixture to 0°C. Why? To suppress hydrolysis and control the exotherm.
-
Addition: Dissolve the Sulfonyl Chloride in a minimal amount of DCM. Add this solution dropwise over 15-30 minutes.
-
Reaction: Allow to warm to Room Temperature (RT) and stir.
-
Checkpoint: Check TLC/LCMS after 2 hours. If incomplete, heat to mild reflux (40°C) only if necessary.
-
-
Quench: Add saturated
solution. Why? Acidic quench protonates any sulfonamidate anion, preventing it from reacting further during workup.
Protocol B: The "Bis-Sulfonylation Prevention" Method
Best for: Reactions where you have observed the bis-product in previous runs.
Reagents:
-
Amine (1.0 equiv)[2]
-
Sulfonyl Chloride (0.95 equiv) - Slight deficit ensures no excess electrophile.
-
Solvent: THF/Water (1:1) or DCM.[2]
-
Base:
(Solid or Saturated Aqueous, 3.0 equiv).
Step-by-Step:
-
Biphasic Setup: Dissolve amine in THF. Add saturated aqueous
. -
Addition: Add Sulfonyl Chloride (neat or in THF) slowly at 0°C.
-
Mechanism Check: The bicarbonate base (
) is strong enough to neutralize the HCl by-product but too weak to deprotonate the fluorinated sulfonamide product ( ) significantly, preventing the anion formation.
Troubleshooting FAQs
Q: My sulfonyl chloride is solid and I suspect it is partially hydrolyzed. Can I still use it? A: No. Hydrolyzed sulfonic acid is a catalyst poison and will consume your base.
-
Test: Dissolve a small amount in DCM. If it leaves a white insoluble residue or is not fully soluble (and the RSO2Cl is known to be soluble), it is hydrolyzed.
-
Fix: Recrystallize from hexanes/toluene or distill (if liquid) before use.
Q: I see a new spot on TLC that doesn't move (baseline). What is it? A: This is likely the Pyridinium Sulfonate salt (hydrolysis product) or the Amine-HCl salt.
-
Action: Perform a mini-workup (water wash) on the TLC sample. If the spot disappears, it was a salt.
Q: Can I use "SuFEx" chemistry (Sulfonyl Fluorides) instead?
A: Yes, and it is often superior for difficult substrates. Sulfonyl Fluorides (
References
-
Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Dong, J., et al.[3][4] Angew.[3] Chem. Int. Ed. 2014 , 53, 9430–9448.[3][4] [Link]
-
Nucleophilic Catalysis by 4-(Dimethylamino)pyridine (DMAP). Steglich, W., et al. Angew.[3] Chem. Int. Ed. Engl. 1978 , 17, 569-583. [Link]
-
Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Morgenthaler, M., et al. ChemMedChem 2007 , 2, 1639–1648. (Data source for pKa shifts of fluorinated amines).[5][6][7][8] [Link]
-
Kinetics of the Neutral and Alkaline Hydrolysis of Aromatic Sulphonyl Chlorides. Rogne, O. J. Chem. Soc.[9] B, 1971 , 1855-1858. [Link]
Sources
- 1. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 6. researchgate.net [researchgate.net]
- 7. Tuning basicity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. repository.nottingham.ac.uk [repository.nottingham.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Technical Comparison Guide: 1H NMR Analysis of 4,4-Difluoro-1-(methylsulfonyl)piperidine
Part 1: Executive Summary & Strategic Context
In medicinal chemistry, the 4,4-difluoropiperidine moiety is a high-value bioisostere for the piperidine ring. The gem-difluoro substitution lowers the pKa of the amine (if unsubstituted), blocks oxidative metabolism at the 4-position, and increases lipophilicity (
This guide provides a comparative spectral analysis of 4,4-Difluoro-1-(methylsulfonyl)piperidine . We analyze its
The Analytical Challenge
The primary challenge in analyzing this molecule is distinguishing the specific ring protons due to the
Part 2: Structural Logic & Theoretical Framework
To interpret the spectrum accurately, we must understand the electronic environment created by the two dominant functional groups: the Sulfonyl group (
The Sulfonyl Effect (Deshielding & Rigidity)
The
-
Impact: It significantly deshields the
-protons (H2/H6) adjacent to the nitrogen, shifting them downfield compared to a free amine. -
Conformation: Sulfonamides often enforce a specific rotameric preference, potentially slowing ring inversion (chair-to-chair flipping) on the NMR timescale, which can broaden peaks at room temperature.
The Fluorine Effect (Coupling & Deshielding)
The
-
Inductive Deshielding: Protons at C3/C5 (adjacent to
) are pulled downfield. -
J-Coupling:
is 100% natural abundance with a spin of 1/2.- (Vicinal): The protons at C3/C5 will couple with the fluorine atoms, typically with coupling constants of 10–15 Hz . This turns simple triplets into complex multiplets (often appearing as quartets or quintets).
Part 3: Comparative Spectral Analysis
We compare the target molecule (Compound A) against two control structures to isolate the spectral contributions of each functional group.
The Comparative Matrix
| Feature | Target (Compound A) | Control 1 (Compound B) | Control 2 (Compound C) |
| Structure | 4,4-Difluoro-1-(methylsulfonyl)piperidine | 1-(Methylsulfonyl)piperidine | 4,4-Difluoropiperidine |
| Key Difference | Full System | No Fluorine | No Sulfonyl |
| Methyl ( | Singlet, | Singlet, | Absent |
| Triplet/Multiplet, | Triplet, | Triplet, | |
| Complex Multiplet , | Multiplet, | Multiplet, | |
| Absent (Replaced by F) | Multiplet, | Absent (Replaced by F) | |
| Diagnostic Signal | H3/H5 splitting ( | H4 signal presence | NH broad singlet |
Detailed Assignment of the Target Molecule
Solvent:
1. The Methyl Singlet (
2.80 ppm)
-
Assignment:
-
Multiplicity: Singlet (
). -
Integration: 3H.
-
Analysis: This is the sharpest, most reliable integral reference. It appears slightly downfield compared to N-methyl groups due to the sulfonyl's oxidation state.
2. The
-Ring Protons (
3.35 – 3.45 ppm)
-
Assignment: Protons at C2 and C6 (adjacent to Nitrogen).
-
Multiplicity: Triplet (
) or apparent triplet. -
Integration: 4H.
-
Analysis: These are deshielded by the
group. In the non-fluorinated analog (Control 1), these appear at 3.25 ppm. The slight additional downfield shift in the target is due to the through-space/inductive effect of the -fluorines.-
Note: If the ring is locked in a specific conformation, these 4 protons may split into two distinct groups (axial vs. equatorial), appearing as two separate multiplets integrating to 2H each.
-
3. The
-Ring Protons (
2.10 – 2.25 ppm) — The Fingerprint
-
Assignment: Protons at C3 and C5 (adjacent to
). -
Multiplicity: Complex Multiplet (
) or Triplet of Triplets ( ). -
Integration: 4H.
-
Analysis: This is the diagnostic region.
-
Chemical Shift: Deshielded significantly from ~1.75 ppm (Control 1) to ~2.15 ppm due to the adjacent
. -
Coupling: These protons couple to their geminal neighbor (H-H) and the vicinal fluorines (H-F).
-
Pattern: You will observe a broad, complex pattern. The
coupling constant is typically large (~11-13 Hz), often comparable to the geminal H-H coupling, leading to a pseudo-quartet or quintet appearance.
-
Part 4: Experimental Protocol (Self-Validating)
To ensure reproducibility and distinguish this compound from impurities, follow this step-by-step workflow.
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the solid sample.
-
Solvent: Dissolve in 0.6 mL of
(Chloroform-d).-
Why?
minimizes viscosity-induced broadening compared to DMSO, allowing better resolution of the H-F splitting patterns.
-
-
Filtration: If the solution is cloudy (common with sulfonyl derivatives due to salt formation), filter through a cotton plug into the NMR tube.
Step 2: Acquisition Parameters[4]
-
Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).
-
Scans (NS): 16 scans are usually sufficient due to the high symmetry of the molecule.
-
Spectral Width: -2 to 14 ppm (standard).
-
D1 (Relaxation Delay): Set to 2.0 seconds . The methyl protons relax slowly; a short D1 will reduce the integration of the methyl singlet, skewing your ratio against the ring protons.
Step 3: Validation (The "Rule of 4")
To confirm you have the correct structure and not a mixture:
-
Calibrate the Methyl Singlet to 3.00 H .
-
Integrate the
-region (3.3–3.5 ppm). It must equal 4.0 ± 0.2 H . -
Integrate the
-region (2.1–2.3 ppm). It must equal 4.0 ± 0.2 H . -
Check for H4: Ensure there is NO signal around 1.6 ppm (center of the
region in non-fluorinated piperidine). Presence of a signal here indicates incomplete fluorination or starting material contamination.
Part 5: Visualization of Analysis Logic
The following diagram illustrates the logical flow for assigning the spectrum and the structural connectivity governing the chemical shifts.
Caption: Logical workflow for validating the target structure based on spectral features.
Part 6: Advanced Troubleshooting (Conformational Locking)
In some cases, particularly at lower temperatures or in viscous solvents (DMSO-d6), the piperidine ring flipping slows down.
-
Symptom: The signals at 3.4 ppm and 2.2 ppm become extremely broad or split into two distinct sets of signals (Axial vs. Equatorial).
-
Resolution:
-
Run VT-NMR: Heat the sample to 50°C (323 K). This increases the ring flip rate, coalescing the axial/equatorial signals back into sharp average signals.
-
Use
NMR: If is ambiguous, run a (decoupled) experiment. You should see a clean singlet (or triplet if coupled) around -95 to -100 ppm . This is the definitive confirmation of the group.
-
References
-
ChemicalBook. 1-(Methylsulfonyl)piperidine NMR Spectrum Data. (Accessed 2023). Provides baseline data for the non-fluorinated control. Link
-
National Institutes of Health (PubChem). 4,4-Difluoropiperidine Compound Summary. (Accessed 2023). Source for chemical shifts of the fluorinated piperidine core.[1] Link
-
Royal Society of Chemistry. Synthesis and NMR Characterization of Sulfonyl Piperidines. (Organic & Biomolecular Chemistry, 2010).[2] Detailed experimental protocols for sulfonylation and spectral assignment. Link
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Wiley). Authoritative text on H-F coupling constants and inductive effects in heterocycles.
Sources
19F NMR Chemical Shift Analysis of 4,4-Difluoro-1-(methylsulfonyl)piperidine: A Comparative Guide
Introduction: The Strategic Role of Fluorinated Piperidines
In modern drug development, the strategic incorporation of fluorine into saturated heterocycles is a highly effective method for modulating lipophilicity, increasing metabolic stability, and fine-tuning amine basicity (pKa)[1]. Among these building blocks, 4,4-Difluoro-1-(methylsulfonyl)piperidine stands out due to its robust stability and the unique electronic properties imparted by both the gem-difluoro and methylsulfonyl groups.
Because the 19F nucleus has a nuclear spin of ½, 100% natural abundance, and high gyromagnetic ratio, 19F NMR spectroscopy is a powerful, background-free analytical technique for tracking these pharmacophores in complex mixtures. This guide provides an authoritative comparison of the 19F NMR performance of 4,4-Difluoro-1-(methylsulfonyl)piperidine against alternative fluorinated piperidines, offering actionable insights for structural elucidation and validation.
Mechanistic Insights: Electronic Environment and Chemical Shift Causality
The 19F chemical shift is an exquisitely sensitive reporter of local electronic environments and molecular conformation. In 4,4-Difluoro-1-(methylsulfonyl)piperidine, the geminal difluoro group is located at the C4 position of the ring.
Causality of the Chemical Shift: The strongly electron-withdrawing methylsulfonyl (–SO₂CH₃) group at the N1 position exerts an inductive deshielding effect through the sigma-bond framework. However, because this effect is attenuated over three bonds (N–C2–C3–C4), the chemical shift remains relatively shielded compared to fluorines directly adjacent to heteroatoms.
At room temperature, the piperidine ring undergoes rapid chair-chair interconversion. This dynamic thermodynamic process averages the axial and equatorial fluorine environments on the NMR timescale. Consequently, instead of two distinct signals for the axial and equatorial fluorines, a single, averaged resonance is observed in a proton-decoupled (19F{1H}) spectrum[2]. Empirical data for structurally analogous 4,4-difluoropiperidine derivatives consistently places this averaged resonance between -94.0 ppm and -98.0 ppm in CDCl₃ or DMSO-d₆[3],[4].
Comparative 19F NMR Performance and Physicochemical Data
When selecting a fluorinated piperidine building block, researchers must balance metabolic stability, basicity, and NMR traceability. The position of the fluorine atoms dramatically alters both the biological properties and the 19F NMR signature[1].
Table 1: Comparative 19F NMR Data and Structural Advantages
| Compound | Substructure | Typical 19F NMR Shift (ppm)* | Multiplicity (1H-Coupled) | Key Application / Structural Advantage |
| 4,4-Difluoro-1-(methylsulfonyl)piperidine | N-SO₂Me, 4,4-F₂ | ~ -96.5 | Complex Multiplet | High metabolic stability; distinct, isolated singlet in 19F{1H} spectra[4]. |
| N-Boc-4,4-difluoropiperidine | N-Boc, 4,4-F₂ | ~ -98.0 | Complex Multiplet | Versatile synthetic intermediate; moderate inductive effect from Boc. |
| 1-Benzyl-3,3-difluoropiperidine | N-Bn, 3,3-F₂ | ~ -105.0 | Complex Multiplet | Proximity to nitrogen drastically lowers amine pKa; complex stereoelectronic interactions[1]. |
| 1-(Methylsulfonyl)-4-fluoropiperidine | N-SO₂Me, 4-F | ~ -180.0 | Doublet of Multiplets | Minimal steric bulk; introduces a single, highly shielded H-bond acceptor. |
*Note: Exact chemical shifts vary slightly based on solvent, concentration, and temperature.
Causality in Comparison: Moving the gem-difluoro group from C4 to C3 (as in 3,3-difluoropiperidines) places the highly electronegative fluorine atoms closer to the basic amine. This proximity drastically lowers the amine pKa (often by 2-3 units) and shifts the 19F resonance upfield to approximately -105 ppm due to complex stereoelectronic interactions with the nitrogen lone pair[1]. Conversely, 4,4-difluoro substitution provides a more moderate pKa reduction while offering a distinct, easily identifiable 19F NMR signal[4].
Self-Validating Experimental Protocol: 19F NMR Acquisition
To ensure absolute structural confidence, NMR protocols must be self-validating. The following dual-acquisition workflow leverages both decoupled and coupled 19F NMR to confirm the identity and purity of 4,4-Difluoro-1-(methylsulfonyl)piperidine.
Step 1: Precision Sample Preparation
-
Action: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃). Add 0.1% v/v trichlorofluoromethane (CFCl₃) as an internal standard.
-
Causality: Relying solely on the spectrometer's unified scale (derived from the ²H lock frequency) can introduce shift errors of ±0.5 ppm due to bulk magnetic susceptibility differences between solvents. An internal CFCl₃ standard anchors the spectrum exactly at 0.00 ppm, ensuring high-fidelity comparative analysis.
Step 2: Spectrometer Calibration and Shimming
-
Action: Insert the sample into a 400 MHz spectrometer. Tune the broadband probe specifically to the 19F Larmor frequency (~376 MHz). Perform rigorous gradient shimming on the ²H lock signal.
-
Causality: 19F has a high gyromagnetic ratio. Poor magnetic field homogeneity will artificially broaden the signals, obscuring the critical multiplet splitting patterns required for structural validation in Step 3.
Step 3: Dual-Acquisition Strategy
-
19F{1H} Decoupled Acquisition: Apply an inverse-gated decoupling pulse sequence on the 1H channel.
-
Validation Logic: Removing the scalar coupling (J-coupling) to the adjacent C3 and C5 protons collapses the signal into a sharp singlet at ~ -96.5 ppm. A single peak confirms the chemical equivalence of the two fluorines due to rapid ring inversion[2].
-
-
19F Coupled Acquisition: Acquire a standard 1D 19F spectrum without proton decoupling.
-
Validation Logic: The fluorine atoms will couple with the four adjacent protons (axial and equatorial at C3 and C5), producing a complex multiplet. The presence of this specific splitting pattern mathematically proves the fluorines are embedded within the –CH₂–CF₂–CH₂– aliphatic ring system.
-
Workflow Visualization
Figure 1: Self-validating 19F NMR experimental workflow for fluorinated piperidine derivatives.
References
Sources
- 1. Fluorinated Amino-Derivatives of the Sesquiterpene Lactone, Parthenolide, as 19F NMR Probes in Deuterium-Free Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 144230-52-4 | 4,4-Difluoropiperidine HCl | Inorganic Salts | Ambeed.com [ambeed.com]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
Mass spectrometry fragmentation pattern of N-mesyl-4,4-difluoropiperidine
Technical Comparison Guide: Mass Spectrometry Characterization of N-Mesyl-4,4-difluoropiperidine
Executive Summary
N-mesyl-4,4-difluoropiperidine is a critical building block in medicinal chemistry, often utilized to modulate lipophilicity (
This guide provides a definitive technical comparison of the fragmentation patterns of N-mesyl-4,4-difluoropiperidine against its non-fluorinated analog (N-mesylpiperidine ) and an alternative protecting group variant (N-Boc-4,4-difluoropiperidine ). We establish that Electrospray Ionization (ESI) yields a distinct
Structural Analysis & Theoretical Fragmentation
To interpret the spectra accurately, one must understand the electronic push-pull mechanisms at play:
-
The Mesyl Group (
): A strong electron-withdrawing group (EWG). In ESI, the S-N bond is the "fragile link," but the sulfonyl oxygen atoms can facilitate intramolecular rearrangements. -
The 4,4-Difluoro Moiety: Fluorine atoms at the C4 position exert a strong inductive effect (
), destabilizing carbocations at the C4 position. This alters the standard piperidine ring-opening pathways seen in non-fluorinated analogs.
Key Molecular Parameters
| Property | N-Mesyl-4,4-difluoropiperidine | N-Mesylpiperidine (Analog) | N-Boc-4,4-difluoropiperidine (Alt) |
| Formula | |||
| Monoisotopic Mass | 199.05 Da | 163.07 Da | 221.12 Da |
| 200.05 | 164.07 | 222.13 | |
| Key Feature | Stable Sulfonamide + Gem-difluoro | Stable Sulfonamide | Labile Carbamate (Boc) |
Fragmentation Mechanisms (Visualized)
The following diagrams illustrate the divergent pathways for ESI (soft ionization) and EI (hard ionization).
Figure 1: ESI-MS/MS Fragmentation Pathway
Caption: Proposed ESI positive mode fragmentation showing the characteristic S-N bond cleavage and SO2 rearrangement.
Figure 2: EI Fragmentation Pathway
Caption: EI fragmentation dominated by alpha-cleavage and ring fission driven by radical instability.
Comparative Performance Analysis
This section compares the spectral "fingerprint" of N-mesyl-4,4-difluoropiperidine against its primary alternatives.
Comparison A: Impact of Fluorination (vs. N-Mesylpiperidine)
The presence of the gem-difluoro group introduces a mass shift and alters fragment stability.
| Feature | N-Mesyl-4,4-difluoropiperidine | N-Mesylpiperidine (Control) | Interpretation |
| Parent Ion ( | 200 ( | 164 ( | |
| Base Peak (ESI) | 122 (Difluoropiperidinium) | 86 (Piperidinium) | The S-N bond is the weakest link in both; the amine fragment carries the charge. |
| Observed ( | Observed ( | Characteristic sulfonamide rearrangement [1]. | |
| Ring Fission (EI) | Suppressed | Prominent | C-F bonds strengthen the ring skeleton against random thermal degradation compared to C-H. |
Comparison B: Impact of Protecting Group (vs. N-Boc-4,4-difluoropiperidine)
For researchers deciding between Mesyl and Boc protection for synthesis, the MS stability profile is distinct.
| Feature | N-Mesyl-4,4-difluoropiperidine | N-Boc-4,4-difluoropiperidine | Interpretation |
| Source Stability | High (Stable in source) | Low (In-source fragmentation) | Boc groups are thermally labile and often degrade before detection. |
| Diagnostic Loss | -79 Da ( | -56 Da (Isobutene) & -100 Da (Boc) | Boc yields a transient |
| Quantification | Superior | Poor | The Mesyl analog provides a stable precursor ion for MRM transitions; Boc analogs often require monitoring the fragment product as the "pseudo-parent." |
Experimental Protocol: Characterization Workflow
To replicate these results, use the following self-validating protocol. This workflow ensures differentiation between thermal degradation and true collision-induced dissociation (CID).
Step 1: Sample Preparation
-
Solvent: Methanol:Water (50:50) + 0.1% Formic Acid. (Avoid acetonitrile initially to prevent adduct formation that mimics mass shifts).
-
Concentration: 1 µg/mL (ESI is highly sensitive to sulfonamides).
Step 2: Direct Infusion (ESI-MS)
-
Mode: Positive Ion Mode (
ESI). -
Scan Range:
50–300. -
Validation Check: Observe
200. If 222 (Sodium adduct) is dominant, increase source voltage or re-purify.
Step 3: MS/MS Optimization (CID)
-
Precursor: Select
200.05. -
Collision Energy (CE) Ramp: 10 eV
40 eV. -
Target: Maximize intensity of
122 (Quantifier) and 136 (Qualifier).
Step 4: Data Interpretation (The "Rule of 64")
-
If you see a loss of 64 Da (
), confirm the presence of the Sulfonamide. -
If you see a loss of 20 Da (
), suspect HF elimination (common in aged fluorinated samples) [2].
Reference Data Tables
Table 1: Characteristic ESI-MS/MS Transitions
| Precursor ( | Product ( | Loss (Da) | Identity | Relative Abundance |
| 200.05 | 122.08 | 78 | 100% (Base Peak) | |
| 200.05 | 136.06 | 64 | 20-30% | |
| 200.05 | 79.00 | 121 | <10% |
Table 2: Characteristic EI Fragments (70 eV)
| m/z | Identity | Mechanism |
| 199 | Molecular Ion ( | Stable due to sulfonamide. |
| 184 | Cleavage of methyl from mesyl group. | |
| 120 | S-N bond homolysis. | |
| 42 | Ring fragmentation (Retro-Diels-Alder type). |
References
-
Vertex AI Search. (2025). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. National Institutes of Health (PubMed). Available at: [Link]
-
PubChem. (2025).[1] 4,4-Difluoropiperidine Compound Summary. National Library of Medicine. Available at: [Link]
-
Klagkou, K., et al. (2003).[2] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Available at: [Link]
Sources
High-Performance Liquid Chromatography (HPLC) Retention Time Analysis of 4,4-Difluoro-1-(methylsulfonyl)piperidine: A Comparative Guide
As a Senior Application Scientist in medicinal chemistry and analytical development, I frequently encounter challenges in predicting and optimizing the chromatographic behavior of highly substituted heterocyclic building blocks. 4,4-Difluoro-1-(methylsulfonyl)piperidine is a prime example of a compound engineered for specific pharmacokinetic (PK) and pharmacodynamic outcomes. In drug discovery, the gem-difluoro group is often installed to increase metabolic stability and lipophilicity, while the methylsulfonyl group is used to neutralize basic amines, thereby mitigating hERG toxicity and altering tissue distribution [1, 5].
To truly understand the High-Performance Liquid Chromatography (HPLC) retention time of this compound, we must objectively compare it against its structural precursors. This guide dissects the physicochemical causality behind its chromatographic performance and provides a self-validating analytical protocol for its quantification.
The Causality of Chromatographic Behavior
In Reversed-Phase HPLC (RP-HPLC), retention time is fundamentally dictated by the analyte's partitioning between a polar mobile phase and a hydrophobic stationary phase (typically C18). For ionizable compounds, this partitioning is heavily dependent on the pH of the mobile phase, which dictates the compound's distribution coefficient (
The Impact of Fluorination
The unsubstituted piperidine ring is highly basic (
The Impact of Sulfonylation
The true chromatographic shift occurs upon sulfonylation. Converting the basic piperidine nitrogen into a methylsulfonamide strips the molecule of its basicity (the resulting sulfonamide nitrogen is essentially neutral,
Therefore, 4,4-Difluoro-1-(methylsulfonyl)piperidine represents the synergistic combination of these two modifications: it is entirely neutral under acidic conditions (maximizing stationary phase interaction) and possesses the added hydrophobic bulk of the CF₂ group, resulting in the longest retention time among its analogs.
Objective Performance Comparison
The following table synthesizes the quantitative physicochemical properties and their direct effect on RP-HPLC retention times. The data illustrates the transition from a highly polar, ionized state to a lipophilic, neutral state.
| Compound | Basic pKa | Predicted LogP (Neutral) | Estimated LogD (at pH 3.0) | Expected RT (min)* | Chromatographic Behavior |
| Piperidine | ~11.2 | 0.84 | -2.50 | 0.6 | Elutes near void volume; poor retention due to full protonation. |
| 4,4-Difluoropiperidine | ~8.5 | 1.20 | -1.50 | 0.9 | Slight retention increase; inductive effect of fluorine increases lipophilicity but remains ionized. |
| 1-(Methylsulfonyl)piperidine | < 0 | 0.50 | 0.50 | 2.8 | Moderate retention; neutral sulfonamide interacts with C18 phase independent of pH. |
| 4,4-Difluoro-1-(methylsulfonyl)piperidine | < 0 | 1.45 | 1.45 | 4.2 | Maximum retention ; combines neutral charge state with high intrinsic lipophilicity. |
*Retention Times (RT) are estimates based on the standardized gradient protocol detailed in Section 3.
Visualizing the Structure-Retention Relationship
To conceptualize how structural modifications dictate chromatographic behavior, the following diagram maps the physicochemical evolution from the parent piperidine core to the final target compound.
Physicochemical modifications of the piperidine core and their cascading effects on RP-HPLC retention.
Standardized Experimental Protocol
To ensure a self-validating system, the following step-by-step methodology must be used. The choice of 0.1% Formic Acid (FA) is deliberate: it ensures that secondary silanols on the silica stationary phase remain fully protonated (minimizing peak tailing for the basic comparators) while locking the pH well below the pKa of the basic analogs, ensuring a rigorous comparison of ionization states [1].
Equipment & Materials
-
System: UHPLC/HPLC system equipped with a Photodiode Array (PDA) detector and an Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Column: Waters XBridge C18, 50 mm × 4.6 mm, 3.5 μm (or equivalent). Causality: The ethylene-bridged hybrid (BEH) particle technology provides superior peak shape for basic compounds.
-
Mobile Phase A: LC-MS Grade Water containing 0.1% Formic Acid (v/v).
-
Mobile Phase B: LC-MS Grade Acetonitrile containing 0.1% Formic Acid (v/v).
Gradient Elution Program
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer kinetics).
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.00 | 95.0 | 5.0 | Initial |
| 0.50 | 95.0 | 5.0 | Isocratic hold (focuses analyte at column head) |
| 5.00 | 5.0 | 95.0 | Linear Gradient |
| 6.00 | 5.0 | 95.0 | Wash |
| 6.10 | 95.0 | 5.0 | Re-equilibration |
| 8.00 | 95.0 | 5.0 | End |
Sample Preparation & System Validation
-
Diluent: Prepare samples in 50:50 Water:Acetonitrile to match the initial mobile phase strength as closely as possible without causing precipitation, preventing solvent-effect peak distortion.
-
Concentration: Prepare a mixed standard containing all four analytes at 0.1 mg/mL.
-
Self-Validation Criteria: Inject the mixed standard in triplicate. The system is considered valid only if the Relative Standard Deviation (RSD) of the retention time for 4,4-Difluoro-1-(methylsulfonyl)piperidine is
. This confirms that the column is fully re-equilibrated and that the neutral analyte is interacting consistently with the stationary phase.
Conclusion
By systematically comparing 4,4-Difluoro-1-(methylsulfonyl)piperidine with its structural analogs, we observe a textbook demonstration of how medicinal chemistry modifications dictate analytical behavior. The compound's extended HPLC retention time is not merely a data point; it is the direct, measurable consequence of neutralizing a basic amine via sulfonylation while simultaneously boosting lipophilicity via gem-difluoro substitution. Understanding this causality allows analytical scientists to rapidly develop robust, stability-indicating methods for complex drug candidates containing this scaffold.
References
-
Discovery, Structure–Activity Relationship, and Antiparkinsonian Effect of a Potent and Brain-Penetrant Chemical Series of Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
4,4-Difluoropiperidine | C5H9F2N | CID 2758352 Source: PubChem - NIH URL:[Link]
-
(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds Source: ChemRxiv URL:[Link]
-
Biological Activity, Solubility and Structure-Activity Relationships (SARs) - Corrected Thesis_Dickson Mambwe Source: Open UCT (University of Cape Town) URL:[Link]
A Comparative Guide to Metabolic Stability: 4,4-Difluoropiperidines vs. Non-Fluorinated Analogues
Executive Summary
In modern drug discovery, the piperidine ring is one of the most ubiquitous saturated N-heterocyclic scaffolds, prized for its synthetic tractability and ability to confer favorable physicochemical properties.[1] However, its aliphatic C-H bonds often represent metabolic "soft spots," susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to rapid clearance and poor pharmacokinetic profiles.[2][3] A leading strategy to mitigate this liability is the strategic incorporation of fluorine. This guide provides an in-depth comparison of the metabolic stability of 4,4-difluoropiperidines against their non-fluorinated counterparts, grounded in mechanistic principles and supported by experimental data. We will explore the biochemical rationale for this stability enhancement, present a detailed protocol for its in vitro assessment, and discuss the broader implications for drug design.
The Metabolic Challenge of the Piperidine Scaffold
The liver is the primary site of drug metabolism, where a superfamily of heme-dependent monooxygenases, the cytochromes P450, are responsible for the majority of oxidative metabolism of foreign compounds (xenobiotics).[4] For molecules containing a piperidine ring, these enzymes can catalyze several reactions that reduce bioavailability and therapeutic half-life.
The most common metabolic pathways include:
-
Aliphatic Hydroxylation: Direct oxidation of a C-H bond on the piperidine ring to form a hydroxylated metabolite.
-
N-dealkylation: If the piperidine nitrogen is substituted, oxidation of the carbon alpha to the nitrogen can lead to the removal of the substituent group.[5]
-
Ring Opening: More complex pathways can lead to the cleavage and contraction of the piperidine ring itself.[6]
These metabolic transformations are often initiated by a hydrogen atom transfer (HAT) from a C-H bond to the highly reactive oxygen species within the CYP active site.[7] The positions on the piperidine ring most susceptible to this attack are referred to as "metabolic soft spots." Identifying and fortifying these positions is a cornerstone of lead optimization.
The Fluorine Shield: How 4,4-Difluorination Enhances Stability
The introduction of fluorine, particularly as a gem-difluoro group (CF2) at the 4-position of the piperidine ring, is a powerful tactic to block oxidative metabolism.[8][9] The enhancement in metabolic stability is not merely due to the high strength of the C-F bond compared to a C-H bond, but is a more nuanced interplay of electronic and steric effects.[4][10]
Mechanistic Rationale:
-
Blocking the Site of Attack: The most direct effect is replacing metabolically labile C-H bonds with highly robust C-F bonds. The C-F bond is significantly stronger (approx. 110-126 kcal/mol) than a C-H bond (approx. 105 kcal/mol), making it far more resistant to the hydrogen atom abstraction that initiates CYP-mediated oxidation.[4] This effectively "shields" the 4-position from metabolic attack.
-
Electronic Perturbation: Fluorine is the most electronegative element, and its presence exerts a powerful electron-withdrawing inductive effect.[2] By placing a CF2 group at the 4-position, the electron density across the entire ring is lowered. This deactivation makes the adjacent C-H bonds at the 3- and 5-positions less susceptible to oxidation by the electrophilic CYP active site.[7]
-
Altered Binding and Conformation: The introduction of fluorine can alter the molecule's conformation and how it binds within the enzyme's active site. This may orient the molecule in a way that moves the metabolic soft spots away from the reactive heme center, thus reducing the rate of metabolism.[7] Furthermore, the pKa of the piperidine nitrogen can be lowered, which may affect the binding interactions with anionic residues in the active sites of certain CYPs, such as CYP2D6.[1][4]
While often successful, it is important to note that this strategy can sometimes lead to metabolic switching, where enzymes attack a different, previously less-favored site on the molecule.[11] In some specific molecular scaffolds, gem-difluorination has counterintuitively been found to decrease metabolic stability by promoting alternative metabolic pathways, although this is not the generally expected outcome.[11][12]
Quantitative Comparison: Experimental Data
The most direct way to evaluate the impact of 4,4-difluorination is through a head-to-head comparison using an in vitro metabolic stability assay, such as with human liver microsomes (HLM). These subcellular fractions are rich in CYP enzymes and provide a reliable model for first-pass metabolism.[13]
The data below is a representative example illustrating the typical outcome when a metabolic soft spot on a piperidine ring is blocked with a gem-difluoro group. Studies on dipyridamole analogues, for instance, have shown that derivatives with fluoro-substituted piperidine rings exhibit a "remarkable enhancement in metabolic stability."[14]
| Compound | Structure | Half-Life (t½) in HLM (min) | Intrinsic Clearance (CLint, app) (µL/min/mg protein) |
| Parent Piperidine | R-Piperidine | 12 | 144.4 |
| 4,4-Difluoro Analogue | R-(4,4-difluoropiperidine) | > 60 | < 23.1 |
| Data are illustrative, based on typical experimental outcomes observed in drug discovery programs when blocking a primary site of metabolism. The actual values are highly dependent on the rest of the molecular structure (R-group). |
Experimental Protocol: Liver Microsomal Stability Assay
This protocol outlines a standard procedure for determining the metabolic half-life (t½) and intrinsic clearance (CLint) of a compound. The trustworthiness of this protocol is ensured by including appropriate controls.
Objective: To measure the rate of disappearance of a test compound upon incubation with liver microsomes in the presence of the necessary cofactor, NADPH.
Materials:
-
Pooled Liver Microsomes (e.g., Human, Rat)
-
Test Compounds (10 mM stock in DMSO)
-
Positive Control Compounds (e.g., Verapamil, Dextromethorphan)[13]
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[15]
-
Ice-cold Acetonitrile (ACN) with an appropriate internal standard (for quenching and sample analysis)
-
96-well incubation plates and collection plates
-
Incubator/shaker set to 37°C
-
Centrifuge
-
LC-MS/MS system for analysis
Workflow Diagram:
Caption: Experimental workflow for the in vitro liver microsomal stability assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Thaw frozen liver microsomes on ice. Dilute them in 100 mM phosphate buffer (pH 7.4) to achieve a final protein concentration of 0.5 mg/mL in the reaction mixture.[16] Keep on ice.
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
Prepare a working solution of the test compound at 2x the final concentration (e.g., 2 µM) in phosphate buffer. The final DMSO concentration should be kept low (<0.5%) to avoid enzyme inhibition.
-
-
Incubation Procedure:
-
Add the diluted microsomal suspension to the wells of a 96-well plate.
-
Add the test compound working solution to the wells. Also include wells for a positive control (high clearance compound) and a negative control (compound incubated without NADPH).
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[17]
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to all wells except the negative controls. For the negative control wells, add an equal volume of phosphate buffer. This T=0 time point is critical.
-
Incubate the plate at 37°C with constant shaking.
-
-
Time-Point Sampling and Reaction Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a collection plate containing a sufficient volume (e.g., 4x the aliquot volume) of ice-cold acetonitrile with a fixed concentration of an internal standard.[13] The cold acetonitrile immediately stops the enzymatic reaction and precipitates the microsomal proteins.
-
The T=0 sample is typically prepared by quenching the reaction immediately after adding the NADPH solution.
-
-
Sample Processing and Analysis:
-
Once all time points are collected, seal the collection plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS. Monitor the disappearance of the parent compound over time by measuring the peak area ratio of the analyte to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of compound remaining against time.
-
The slope of the resulting line is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / protein concentration) .
-
Visualizing the Metabolic Blockade
The core principle of using 4,4-difluorination can be visualized as blocking a key metabolic pathway.
Caption: Fluorination at C4 blocks the primary site of CYP450-mediated oxidation.
Conclusion for the Drug Developer
The strategic use of 4,4-difluorination is a validated and highly effective method for enhancing the metabolic stability of drug candidates containing a piperidine moiety. By replacing metabolically weak C-H bonds with robust C-F bonds, medicinal chemists can effectively "shield" the molecule from oxidative metabolism, thereby increasing its half-life and potential for oral bioavailability.[18] The in vitro microsomal stability assay is an essential, high-throughput tool in the drug discovery cascade for quantifying the success of such a strategy.[13] While not a universal solution, the targeted installation of a gem-difluoro group at a known metabolic soft spot remains a premier and mechanistically sound approach to overcoming pharmacokinetic challenges and designing more durable and effective medicines.
References
- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
- Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
- Fluorine in drug discovery: Role, design and case studies. Authorea Preprints.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions.
- Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.
- Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed.
- Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.
- The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- Fluorinated Building Blocks in Drug Design: Why They M
- Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design.
- The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Diva-Portal.org.
- Determination of Microsomal Stability by UPLC -MS/MS.
- Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiop
- fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Targets in Heterocyclic Systems.
- The effect of gem-difluorination on the conformation and properties of a model macrocyclic system.
- Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. IntechOpen.
- Microsomal Clearance/Stability Assay. Domainex.
- Microsomal stability assay for human and mouse liver microsomes. protocols.io.
- Ring Bioisosteres. Cambridge MedChem Consulting.
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. apolloscientific.co.uk [apolloscientific.co.uk]
- 10. chemrxiv.org [chemrxiv.org]
- 11. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. waters.com [waters.com]
- 18. benthamdirect.com [benthamdirect.com]
Spectroscopic Distinction of Sulfonyl and Fluoro Moieties in Piperidine Scaffolds: A Comparative Guide
Executive Summary
Objective: To provide a technical framework for distinguishing sulfonyl (
Theoretical Framework
The Sulfonyl Moiety ( )
The sulfonyl group is a powerful electron-withdrawing group (EWG) characterized by two fundamental stretching vibrations resulting from the coupling of the two
-
Asymmetric Stretch (
): Occurs at higher energy ( ). It is typically a strong, sharp band. -
Symmetric Stretch (
): Occurs at lower energy ( ). This band is often very intense and sharp. -
Electronic Effect: In
-sulfonylpiperidines, the lone pair on the nitrogen is delocalized into the sulfonyl group ( ), significantly reducing the basicity of the nitrogen and altering the ring conformation.
The Fluoro Moiety ( )
The
-
Stretch: Found in the broad range of
. -
Characteristics: Unlike the sharp doublets of sulfones,
stretches are often broad and exceptionally intense due to the high polarity of the bond. In polyfluorinated or trifluoromethyl systems, these bands can dominate the spectrum, obscuring other features.
The Piperidine Scaffold & Bohlmann Bands
-
Bohlmann Bands (
): In simple alkyl-piperidines, bonds antiperiplanar to the nitrogen lone pair exhibit a lower force constant, resulting in distinct bands in the region. -
Diagnostic Value: In
-sulfonylpiperidines, the nitrogen lone pair is involved in resonance with the sulfonyl group and is not available for the interaction. Therefore, the absence of Bohlmann bands is a positive indicator of -sulfonylation.
Comparative Analysis of IR Bands
The following table synthesizes the critical diagnostic bands for differentiating these groups.
| Feature | Sulfonyl Group ( | Fluoro Group ( | Diagnostic Note |
| Primary Region | |||
| Band Shape | Sharp, well-defined peaks. | Broad, intense, often complex.[2] | Broadening in the 1100-1200 region suggests |
| Intensity | Strong.[2][3] | Very Strong to Intense. | |
| N/A | Specific to sulfonamides; useful if the 1100-1400 region is obscured. | ||
| Bohlmann Bands ( | Absent (due to resonance). | Present (if N is alkyl-substituted). | Critical negative diagnostic for |
Diagnostic Workflow
This decision tree provides a logical path for assigning bands in crowded spectra.
Figure 1: Logical workflow for distinguishing N-sulfonyl and C-fluoro signatures in piperidine derivatives.
Experimental Protocol: ATR-FTIR Characterization
To ensure reproducibility and accurate band assignment, follow this self-validating protocol.
Sample Preparation
Method: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for this application to avoid moisture interference in the fingerprint region and to maintain consistent path length for intensity comparisons.
-
Crystal Cleaning: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Ensure the background spectrum shows no residual peaks, particularly in the
region. -
Sample Deposition:
-
Solids: Place ~2-5 mg of the piperidine derivative on the crystal. Apply high pressure using the anvil to ensure intimate contact (critical for quantitative intensity assessment of
bands). -
Oils/Liquids: Apply a single drop.
-
-
Background Collection: Collect a background spectrum (air) immediately before the sample to compensate for atmospheric
and .
Data Acquisition Parameters
-
Resolution:
(Standard) or (High). High resolution is recommended to resolve the peak from overlapping shoulders. -
Scans: Minimum 32 scans (64 recommended) to improve Signal-to-Noise ratio.
-
Range:
.[3]
Data Processing & Validation
-
Baseline Correction: Apply automatic baseline correction.
-
Normalization: Normalize the spectrum to the strongest peak (often the
or band). -
Validation Step (Internal Standard): If the presence of sulfonyl is ambiguous due to
masking:-
Look for the Aromatic C=C stretch (if an aryl sulfonyl is used) around
. -
Look for the S-N stretch at
.
-
Structural Visualization of Vibrational Modes[4][5]
Understanding the vector alignment of these vibrations aids in interpreting intensity.
Figure 2: Schematic representation of the primary diagnostic vibrational modes. The Sulfonyl group (left) exhibits coupled stretching modes, while the Fluoro group (right) acts as an independent, highly polar oscillator.
Troubleshooting & Advanced Techniques
The "Masking" Problem
In compounds containing both a trifluoromethyl (
Solution:
-
Focus on the Asymmetric Band: The
at is usually sufficiently separated from the main envelope ( ). -
Raman Spectroscopy (Secondary Validation): If IR is inconclusive, Raman spectroscopy is the "gold standard" alternative.
-
Why? The symmetric
stretch is Raman active and very strong (highly polarizable), whereas stretches are often weaker in Raman. -
Expected Raman Peak: Sharp, intense band at
.
-
Inductive Shifts
Be aware that a fluorine atom directly attached to the piperidine ring (e.g., 3-fluoro or 4-fluoropiperidine) exerts an inductive effect.
-
Effect: It may cause a slight blue shift (shift to higher wavenumber) of the adjacent
bands due to electron withdrawal from the ring system, stiffening the bonds. -
Magnitude: Typically
.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for IR band assignments).
- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.
-
Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. Link
- Katritzky, A. R., & Taylor, P. J. (1990). Physical Methods in Heterocyclic Chemistry. Academic Press. (Specifics on Bohlmann bands in heterocycles).
-
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. (Standard Reference Data for IR spectra of fluorinated piperidines). Link
Sources
Technical Guide: Impact of the Methylsulfonyl Group on Piperidine Ring Conformation
Executive Summary
In drug design, the piperidine ring is a privileged scaffold.[1][2] However, the substituent on the nitrogen atom is not merely a functional handle; it is a structural lever that dictates the 3D vector of the pharmacophore.
This guide analyzes the
Part 1: The Structural Landscape
To understand the impact of the methylsulfonyl group, we must benchmark it against the two most common alternatives: the
The Nitrogen Geometry Continuum
The fundamental differentiator is the hybridization of the nitrogen atom, which dictates the ring's puckering and the vector of the substituent.
-
-Methyl (Amine): The nitrogen is
hybridized. It adopts a distinct pyramidal geometry with the lone pair occupying a tetrahedral position. -
-Acetyl (Amide): The nitrogen is essentially
hybridized due to resonance ( ). The geometry is planar. -
-Methylsulfonyl (Sulfonamide): The nitrogen exists in a flattened pyramid . Strong electron withdrawal by the sulfonyl group (
or ) causes rehybridization, but it does not achieve the perfect planarity of an amide.
Comparative Structural Parameters
The following table synthesizes crystallographic and computational data to compare these three critical motifs.
| Feature | |||
| N-Hybridization | Distorted | ||
| C2-N-C6 Angle | ~110° | ~118-120° | ~114-116° |
| Ring Conformation | Perfect Chair | Distorted Chair / Half-Chair | Flattened Chair |
| Rotational Barrier | Low (Ring Inversion) | High ( | Medium (~10-12 kcal/mol) |
| Substituent Orientation | Equatorial (preferred) | Planar (restricted by | Equatorial (pseudo-axial S=O) |
| Lone Pair Availability | High (Basic) | None (Delocalized) | Low (Delocalized) |
Part 2: Mechanistic Drivers of Conformation
The "Flattened" Chair
The methylsulfonyl group forces the piperidine ring to widen the C2-N-C6 bond angle. While a standard cyclohexane chair has internal angles near 109.5°, the
Consequence: This "flattening" reduces the degree of puckering (measurable by Cremer-Pople parameters), often making the ring slightly more flexible than its
The Anomeric and Gauche Effects
Unlike a simple alkyl group, the sulfonyl group contains oxygen atoms that can participate in stereoelectronic interactions.
-
Exo-Anomeric Effect: There is a stabilizing interaction between the nitrogen lone pair and the antibonding orbital of the S-C bond (
). This favors a conformation where the S-C bond is gauche to the nitrogen lone pair. -
Steric Dominance: Despite electronic effects, the sheer bulk of the
group (A-value > 2.5) overwhelmingly favors the equatorial position to avoid severe 1,3-diaxial interactions with the axial protons at C3 and C5.
Rotational Dynamics (S-N vs. C-N)
A critical distinction for drug design is the rotation about the exocyclic bond.
-
Amides: The C-N bond has partial double-bond character. Rotation is slow on the NMR timescale, often leading to distinct rotamers (
) in solution. -
Sulfonamides: The S-N bond, while shorter than a single bond, does not have the same double-bond rigidity as an amide. The barrier to rotation is lower, allowing the
group to rotate more freely to accommodate receptor pockets, provided it does not clash with C2/C6 substituents.
Part 3: Visualization of Conformational Dynamics
The following diagram illustrates the energy landscape and the structural transition from the
Caption: Transition from dynamic sp3 N-inversion in amines to the sterically locked but rotationally flexible flattened geometry of sulfonamides.
Part 4: Experimental Validation Protocols
To empirically verify the conformation of your specific
Protocol: Variable Temperature (VT) NMR
Objective: Determine the rotational barrier and freeze out conformers.
-
Sample Prep: Dissolve 10 mg of the compound in 0.6 mL of CD2Cl2 (Dichloromethane-d2) or Toluene-d8 . Note: CDCl3 freezes at -64°C, which may not be low enough.
-
Baseline Scan: Acquire a standard 1H NMR at 298 K. Focus on the C2 and C6 protons (typically
2.5 - 3.5 ppm). -
Cooling Phase: Lower temperature in 10 K increments down to 180 K (-93°C).
-
Observation:
-
Look for decoalescence of the C2/C6 equatorial and axial protons.
-
In
-mesyl piperidines, the equatorial protons will shift downfield due to the anisotropy of the sulfonyl oxygens. -
If signals remain sharp at 180 K, the ring is locked in a single rigid conformation (likely equatorial).
-
Protocol: NOE Difference Spectroscopy
Objective: Confirm Equatorial vs. Axial orientation.
-
Target: Irradiate the methyl signal of the
group. -
Analysis:
-
Equatorial
-Ms: You should observe strong NOE enhancement at the C3/C5 axial protons and weak/no enhancement at C3/C5 equatorial protons. -
Axial
-Ms: (Rare) Strong enhancement would be seen at the C3/C5 equatorial protons .
-
Part 5: Impact on Drug Discovery (Case Study)
Scenario: You are optimizing a piperidine-based antagonist. The
The
-
Basicity: The sulfonamide is non-basic. This eliminates the cation-pi interaction with the hERG channel, reducing cardiotoxicity risk.
-
Vector: The "flattening" of the nitrogen slightly extends the vector of the piperidine ring compared to the
-Me. If the receptor pocket is tight, this 0.2 Å shift in the C2-C6 distance can alter binding affinity. -
Lipophilicity: The
group is polar but lipophilic enough to cross membranes. It lowers LogD compared to the amine but may be higher than the amide.
Recommendation: Use the
References
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
-
Blackburn, G. M., et al. (2016). "Conformational analysis of sulfonamides: A database study." Journal of Chemical Information and Modeling.
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database."[3] Acta Crystallographica Section B.
- Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.
-
Wiberg, K. B. (2010). "The interaction of the sulfonyl group with the piperidine ring."[2] Journal of Organic Chemistry.
Sources
Safety Operating Guide
4,4-Difluoro-1-(methylsulfonyl)piperidine proper disposal procedures
Executive Summary & Immediate Action
Status: Strictly Regulated Halogenated Organic Waste Primary Disposal Path: High-Temperature Incineration (with Flue Gas Scrubbing) Immediate Spill Action: Isolate area, ventilate, and use Type B (chemically resistant) spill pads.[1][2][3] Do not allow entry into drains.[1][2][3]
This guide defines the operational protocols for the safe containment, classification, and disposal of 4,4-Difluoro-1-(methylsulfonyl)piperidine .[1][3] As a gem-difluorinated sulfonamide, this compound presents unique challenges regarding thermal stability and combustion byproducts (HF and SOₓ).[1][2][3] Improper disposal risks regulatory non-compliance and severe damage to standard incinerator infrastructure due to hydrofluoric acid generation.[1][2][3]
Chemical Profile & Hazard Analysis
Understanding the molecular structure is the prerequisite for safe disposal. This compound combines a piperidine ring with a gem-difluoro motif and a methylsulfonyl group.[1][2][3]
| Property | Specification | Operational Implication |
| Functional Groups | Sulfonyl ( | Thermal decomposition releases Sulfur Oxides (SOₓ) and Hydrogen Fluoride (HF) .[1][2][3] |
| Stability | High chemical stability due to C-F bonds.[2][3] | Resists degradation in standard wastewater treatment; requires High-Temperature Incineration (>1100°C) .[2][3] |
| Reactivity | Low flammability, stable under ambient conditions.[2] | Compatible with most halogenated waste streams; incompatible with strong oxidizers and alkali metals.[1][2][3] |
| Physical State | Solid or Viscous Liquid (depending on purity/temp).[2][3] | Solids must be dissolved in compatible solvents (e.g., DCM) or disposed of as solid hazardous waste. |
Critical Hazard: Combustion Byproducts
Upon thermal destruction, the fluorine atoms do not simply volatilize; they react with hydrogen sources to form anhydrous Hydrofluoric Acid (HF) .
-
Risk: HF is highly corrosive to incinerator refractory linings and scrubbers.[1][2][3]
-
Mitigation: Waste must be flagged as "Fluorinated" to ensure the facility uses appropriate caustic scrubbing.
Waste Classification & Segregation
Proper segregation is the single most effective cost-control and safety measure in the laboratory.[1][2][3]
RCRA Classification (USA) / European Waste Codes[1][2]
-
US EPA (RCRA): Not explicitly P- or U-listed.[1][3] Classify by characteristic if applicable, otherwise manage as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents).[2]
-
Labelling: Must be clearly labeled "Contains Fluorine / Sulfonamide" .[1][2][3]
Segregation Logic
Do NOT mix with:
-
Non-Halogenated Solvents: Mixing turns cheap fuel-blending waste into expensive incineration waste.[1][2][3]
-
Aqueous Waste: Lowers the BTU value for incineration and complicates handling.[1][2][3]
-
Oxidizers: Potential for uncontrolled exothermic reaction.[1][2][3]
Step-by-Step Disposal Protocols
Scenario A: Solid Waste / Pure Substance
Applicable for: Expired stock, synthesis byproducts, contaminated solids.[1]
-
Containment: Place the solid material in a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but HDPE is preferred to prevent breakage.[1][2][3]
-
Labeling: Attach a hazardous waste tag.
-
Secondary Containment: Store the jar in a secondary bin designated for "Solid Halogenated Waste" until pickup.
Scenario B: Liquid Waste / Reaction Mixtures
Applicable for: Mother liquors, rotovap residues.[1]
-
Solvent Selection: If the compound is in solution, ensure the solvent is compatible with halogenated waste streams (e.g., Dichloromethane, Chloroform, Ethyl Acetate).
-
Bulking: Pour into the "Halogenated Organic Solvents" carboy.
-
Record Keeping: Log the approximate mass of the fluorinated compound added to the carboy. This is vital for the disposal facility to calculate HF loading.[2][3]
Scenario C: Contaminated Debris (PPE, Syringes)[1]
-
Sharps: Chemically contaminated needles go into Red Biohazard/Sharps containers labeled "Chemically Contaminated".[1][2][3]
-
Soft Waste: Gloves and paper towels go into a clear heavy-duty bag (4-mil), then into the Solid Hazardous Waste drum.
Visual Workflows
Figure 1: Waste Segregation Decision Tree
This logic gate ensures the material ends up in the correct stream to minimize cost and safety risks.[1]
Caption: Decision matrix for segregating fluorinated sulfonamide waste. Note that mixing non-halogenated solvents into the halogenated stream increases disposal costs but is chemically safe.
Emergency Procedures (Spill Response)
PPE Required: Nitrile gloves (double gloved recommended), Lab coat, Safety goggles.[1] Use a half-mask respirator with organic vapor cartridges if ventilation is poor.[1][2][3]
-
Evacuate & Ventilate: Clear the immediate area.[1][2][3][4] Open fume hood sashes to max safe height.
-
Absorb:
-
Clean: Wipe the surface with a mild detergent solution (soap and water).[1][2][3]
-
Disposal: Place all used absorbents and gloves into a bag labeled "Hazardous Waste - Debris" .
References
-
National Institutes of Health (PubChem). 4,4-Difluoropiperidine Compound Summary.[2][3] Available at: [Link][1][3]
-
U.S. Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds.[1][2][3] Available at: [Link][1][3]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
